SCH529074
Description
Structure
3D Structure
Propriétés
IUPAC Name |
N-[2-[[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]methyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36Cl2N6/c1-37(2)17-5-16-34-31-27-6-3-4-7-28(27)35-29(36-31)22-38-18-20-39(21-19-38)30(23-8-12-25(32)13-9-23)24-10-14-26(33)15-11-24/h3-4,6-15,30H,5,16-22H2,1-2H3,(H,34,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAJLQDPTZBGJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC(=NC2=CC=CC=C21)CN3CCN(CC3)C(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SCH529074 mechanism of action in p53 mutant cells
An In-depth Technical Guide on the Mechanism of Action of SCH529074 in p53 Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a small molecule activator of mutant p53, with a specific focus on its activity in cancer cells harboring p53 mutations. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Core Mechanism of Action
This compound is a small molecule that functions as a molecular chaperone, directly binding to the DNA binding domain (DBD) of various mutant p53 proteins.[1][2][3] This interaction restores the wild-type conformation of the p53 protein, thereby reinstating its DNA-binding and transcriptional activities.[1][2][4] The binding affinity of this compound to the p53 DBD is reported to be in the range of 1–2 μM.[1][2]
The reactivation of mutant p53 by this compound leads to the transcriptional upregulation of canonical p53 target genes, including CDKN1A (encoding p21), BAX, and PUMA.[1] The activation of these downstream effectors ultimately culminates in the induction of apoptosis and cell cycle arrest at the G0/G1 phase in cancer cells with p53 mutations.[1][5][6]
Interestingly, this compound also demonstrates a dual role by inhibiting the HDM2-mediated ubiquitination of wild-type p53, which leads to its stabilization and activation.[1][2] Furthermore, some studies have indicated that this compound can exert its anti-cancer effects through a p53-independent mechanism involving the induction of autophagy.[5][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in various cancer cell lines.
Table 1: Effect of this compound on Cell Viability in Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | p53 Status | Treatment (24h) | % Cell Viability |
| H157 | Mutant | 4 µM this compound | ~20-25% |
| H1975 | Mutant | 4 µM this compound | ~20-25% |
| H322 | Mutant | 4 µM this compound | ~20-25% |
| A549 | Wild-Type | 4 µM this compound | ~68% |
| Data sourced from references[6][7]. |
Table 2: Induction of Cell Cycle Arrest by this compound in NSCLC and Colon Cancer Cells
| Cell Line | p53 Status | Treatment | % Cells in G0/G1 Phase |
| H157 | Mutant | 2 µM this compound | 59% |
| A549 | Wild-Type | 2 µM this compound | 72% |
| HCT116 | Wild-Type | 2 µM this compound | 66% |
| HCT116 p53-/- | Null | 2 µM this compound | 57% |
| Data sourced from reference[6]. |
Table 3: In Vivo Antitumor Efficacy of this compound in a DLD-1 Xenograft Model
| Treatment Group | Dosage | Duration | Tumor Growth Reduction |
| This compound | 30 mg/kg, twice daily | 4 weeks | 43% |
| This compound | 50 mg/kg, twice daily | 4 weeks | 79% |
| Data sourced from reference[6]. |
Table 4: Induction of Apoptosis by this compound in various p53 mutant cell lines
| Cell Line | p53 Mutation | Treatment (24h) | Apoptosis Induction |
| WiDr | R273H | 4 µM this compound | Significant increase |
| DLD-1 | S241F | 4 µM this compound | Significant increase |
| MB-468 | R273H | 4 µM this compound | Significant increase |
| Apoptosis was assessed by Annexin V staining and FACS analysis. Data sourced from reference[1]. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Signaling pathways of this compound in cancer cells.
Caption: A typical workflow for preclinical evaluation of this compound.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound. These protocols are based on standard laboratory procedures and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 2, 4, 8 µM) and a vehicle control (DMSO) for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., 4 µM) or vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
FACS Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Western Blot Analysis
Objective: To assess the effect of this compound on the expression of p53 and its downstream target proteins.
Methodology:
-
Cell Lysis: Treat cells with this compound (e.g., 4 µM) for 24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, BAX, PUMA, and a loading control (e.g., actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
Objective: To evaluate the in vivo antitumor activity of this compound.
Methodology:
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., DLD-1) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer this compound (e.g., 30 or 50 mg/kg) or vehicle control orally, twice daily, for a specified period (e.g., 4 weeks).[6]
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy.
This guide provides a foundational understanding of the mechanism of this compound in p53 mutant cells, supported by quantitative data, pathway diagrams, and standardized experimental protocols to aid researchers in the field of oncology and drug development.
References
- 1. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advanced Strategies for Therapeutic Targeting of Wild-Type and Mutant p53 in Cancer [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Growth inhibitory role of the p53 activator SCH 529074 in non‑small cell lung cancer cells expressing mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. spandidos-publications.com [spandidos-publications.com]
An In-depth Technical Guide on the Binding Affinity of SCH529074 to the p53 DNA-Binding Domain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the binding affinity and mechanism of action of SCH529074, a small molecule activator of the tumor suppressor protein p53. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology.
Quantitative Analysis of Binding Affinity
This compound has been identified as a potent activator of p53, exhibiting a specific and conformation-dependent binding to the p53 DNA-Binding Domain (DBD). The binding affinity has been quantitatively determined, as summarized in the table below.
| Compound | Target Protein | Binding Parameter | Value (µM) | Method of Determination |
| This compound | p53 DNA-Binding Domain (DBD) | Ki | 1-2 | Scintillation Proximity Assay (SPA) |
Table 1: Binding Affinity of this compound to p53 DBD. The inhibition constant (Ki) indicates a moderate to strong binding interaction between this compound and the p53 DBD.[1][2][3]
Mechanism of Action: A Chaperone-like Role
This compound functions as a molecular chaperone for p53.[4] In many cancers, mutations in the p53 gene, particularly within the DBD, lead to protein misfolding and loss of tumor-suppressive function. This compound binds to the mutated p53 DBD, inducing a conformational change that restores its wild-type, DNA-binding-competent structure.[4] This reactivation of mutant p53 allows it to bind to its target DNA sequences and initiate downstream signaling pathways that lead to cell cycle arrest and apoptosis. Furthermore, the binding of this compound to the p53 DBD has been shown to interfere with the interaction between p53 and HDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4] By inhibiting HDM2-mediated ubiquitination, this compound stabilizes p53, further enhancing its tumor-suppressive activity.
Experimental Protocols
The binding affinity and functional effects of this compound on p53 have been elucidated through various in vitro and cell-based assays. The key experimental methodologies are detailed below.
Scintillation Proximity Assay (SPA) for Binding Affinity
The direct binding of this compound to the p53 DBD was quantified using a Scintillation Proximity Assay (SPA). This technique measures the interaction between a radiolabeled ligand and a target molecule immobilized on a scintillant-embedded bead.
Experimental Workflow:
References
- 1. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERIC - EJ991490 - Using Electrophoretic Mobility Shift Assays to Measure Equilibrium Dissociation Constants: GAL4-p53 Binding DNA as a Model System, Biochemistry and Molecular Biology Education, 2012 [eric.ed.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chaperone Gambit: A Technical Guide to SCH529074-Mediated p53 Rescue
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cellular homeostasis, and its inactivation through mutation is a hallmark of a vast number of human cancers. The restoration of wild-type (WT) p53 function in cancer cells harboring mutant p53 represents a promising therapeutic strategy. This technical guide provides an in-depth overview of SCH529074, a small molecule that acts as a molecular chaperone for mutant p53, restoring its native conformation and tumor-suppressive functions. We will delve into the mechanism of action, detail the experimental protocols used to characterize its activity, present quantitative data on its efficacy, and visualize the intricate signaling pathways it modulates.
Introduction: The p53 Challenge and the Rise of Chaperone Therapeutics
The p53 protein, often dubbed the "guardian of the genome," plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1] Over 50% of human cancers harbor mutations in the TP53 gene, most of which are missense mutations occurring in the DNA binding domain (DBD). These mutations often lead to protein misfolding, loss of DNA binding capacity, and subsequent abrogation of its tumor-suppressive functions.
The concept of reactivating mutant p53 with small molecules has emerged as a compelling therapeutic avenue. One such strategy involves the use of molecular chaperones that can bind to the mutant p53 protein, stabilize its WT conformation, and restore its ability to bind to its target DNA sequences. This compound is a novel piperazine (B1678402) derivative identified through high-throughput screening that exemplifies this approach.[1][2] This document serves as a comprehensive technical resource on the preclinical characterization of this compound.
Mechanism of Action: How this compound Rescues Mutant p53
This compound acts as a chaperone for a variety of p53 mutants, binding directly to the DNA binding domain (DBD) and thermodynamically stabilizing the folded, active conformation.[1][2] This restoration of the native protein architecture allows mutant p53 to regain its critical DNA-binding and transcriptional activities.
A key aspect of this compound's mechanism is its ability to inhibit the interaction between p53 and its primary negative regulator, the E3 ubiquitin ligase HDM2.[1][2] By preventing HDM2-mediated ubiquitination and subsequent proteasomal degradation, this compound leads to the accumulation of functional p53 within the cell. The binding of this compound to the p53 DBD is conformation-dependent and can be displaced by a p53-responsive DNA element, indicating that it facilitates the correct folding required for DNA interaction.[1][2] A single amino acid substitution, N268R, in the p53 core domain has been shown to abolish the binding of this compound, providing a valuable tool for mechanistic studies.[1]
Quantitative Assessment of this compound Activity
The efficacy of this compound has been quantified across a range of in vitro and in vivo experimental systems. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity and Cellular Potency
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | 1-2 µM | p53 DNA Binding Domain | [3][4] |
| EC50 (DNA Binding) | ~500 nM | Recombinant mutant p53 (R273H) | [5] |
| Cell Viability Reduction (4 µM) | 75-80% | H157, H1975, H322 (mutant p53) | [3][6] |
| Cell Viability Reduction (4 µM) | ~32% | A549 (WT p53) | [3][6] |
| G0/G1 Cell Cycle Arrest (2 µM) | 59-72% | H157, A549, HCT116 | [3] |
Table 2: Induction of Apoptosis
| Cell Line (p53 status) | Treatment | % Apoptotic Cells | Reference |
| H1975 (R273H) | 4 µM this compound | Significant increase | [3] |
| H157 (mutant) | 4 µM this compound | Significant increase | [3] |
| A549 (WT) | 4 µM this compound | Significant increase | [3] |
| HCT116 (WT) | 4 µM this compound | Significant increase | [3] |
| HCT116 p53-/- (null) | 4 µM this compound | Significant increase | [3] |
Table 3: In Vivo Antitumor Efficacy (DLD-1 Xenograft Model)
| Treatment Group | Dosage | Tumor Growth Reduction | Reference |
| This compound | 30 mg/kg (oral, twice daily) | 43% | [3] |
| This compound | 50 mg/kg (oral, twice daily) | 79% | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
High-Throughput Screening for p53 Reactivators
The identification of this compound was the result of a high-throughput screening campaign designed to identify compounds that could restore the DNA binding activity of mutant p53.
References
- 1. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ChIP for identification of p53 responsive DNA promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
The Dual Facets of a p53-Targeted Compound: Unraveling the p53-Independent Effects of SCH529074 on Cancer Cells
A Technical Guide for Researchers and Drug Development Professionals
SCH529074, a small molecule initially identified as a reactivator of mutant p53, has demonstrated significant anti-cancer activity.[1][2][3] While its primary mechanism involves restoring the tumor-suppressive functions of mutated p53, a growing body of evidence reveals that this compound also exerts potent anti-proliferative and pro-apoptotic effects on cancer cells in a manner independent of their p53 status.[1][4] This technical guide provides an in-depth analysis of these p53-independent mechanisms, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to support further research and drug development efforts.
I. Quantitative Assessment of p53-Independent Anti-Cancer Activity
The efficacy of this compound in cancer cells, irrespective of their p53 status, has been quantified through various in vitro assays. The compound consistently demonstrates a dose-dependent reduction in cell viability, inhibition of colony formation, induction of cell cycle arrest, and promotion of apoptosis.
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | p53 Status | This compound Concentration (µM) | Reduction in Cell Viability (%) | Reference |
| H157 | Mutant | 4 | ~75-80 | [1][5] |
| H1975 | Mutant | 4 | ~75-80 | [1][5] |
| H322 | Mutant | 4 | ~75-80 | [1][5] |
| A549 | Wild-Type | 4 | 32 | [1][5] |
Table 2: Inhibition of Colony Formation by this compound
| Cell Line | p53 Status | Reduction in Colony Formation Activity (%) | Reference |
| H322 | Mutant | 81 | [1] |
| H1975 | Mutant | 77 | [1] |
| H157 | Mutant | 59 | [1] |
| A549 | Wild-Type | 42 | [1] |
| HCT116 | Wild-Type | 70 | [1] |
| HCT116 p53-/- | Null | 30 | [1] |
Table 3: Induction of G0/G1 Cell Cycle Arrest by this compound (at 2 µM)
| Cell Line | p53 Status | Cells in G0/G1 Phase (%) | Reference |
| H157 | Mutant | 59 | [1][5] |
| A549 | Wild-Type | 72 | [1][5] |
| HCT116 | Wild-Type | 66 | [1][5] |
| HCT116 p53-/- | Null | 57 | [1][5] |
Table 4: Induction of Apoptosis by this compound
| Cell Line | p53 Status | This compound Concentration (µM) | Observation | Reference |
| H322 | Mutant | 4 | ~10% increase in early apoptotic fraction | [1] |
| H1975 | Mutant | 2 | Significant increase in early and late apoptosis | [1] |
| H1975 | Mutant | 4 | Significant enhancement of early and late apoptosis | [1] |
| A549 | Wild-Type | 2 | Significant increase in early and late apoptosis | [1] |
| A549 | Wild-Type | 4 | Significant increase in early and late apoptosis | [1] |
| HCT116 | Wild-Type | 4 | Significant induction of early and late apoptosis | [1] |
| HCT116 p53-/- | Null | 4 | Significant induction of early apoptosis | [1] |
II. Core Signaling Pathways and Molecular Mechanisms
The p53-independent effects of this compound are mediated through the modulation of key cell cycle and apoptosis regulatory proteins. A central finding is the upregulation of p21 and PUMA, both of which can be induced through p53-independent pathways.[1][6]
Caption: p53-independent signaling pathway of this compound.
III. Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments used to characterize the p53-independent effects of this compound.
A. Cell Viability Assay
This protocol is used to determine the dose-dependent effect of this compound on the viability of cancer cells.
Caption: Workflow for a typical cell viability assay.
B. Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cancer cells.
Caption: Workflow for a colony formation assay.
C. Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is employed to quantify the distribution of cells in different phases of the cell cycle and to measure the percentage of apoptotic cells.
1. Cell Cycle Analysis:
-
Cell Preparation: Harvest cells after treatment with this compound.
-
Fixation: Fix cells in cold 70% ethanol.
-
Staining: Stain with a DNA-intercalating dye (e.g., Propidium Iodide) in the presence of RNase.
-
Analysis: Analyze the DNA content of single cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
2. Apoptosis Analysis (Annexin V/PI Staining):
-
Cell Preparation: Harvest cells after treatment.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analysis: Analyze stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
D. Western Blot Analysis
Western blotting is used to detect changes in the protein expression levels of key signaling molecules.
-
Lysate Preparation: Lyse treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate proteins by SDS-PAGE.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with non-fat milk or BSA.
-
Antibody Incubation: Incubate with primary antibodies against target proteins (e.g., p21, PUMA, LC3B, Caspase-3, Actin) followed by HRP-conjugated secondary antibodies.
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
IV. Autophagy Induction: A Novel p53-Independent Effect
Recent studies have indicated that this compound can also induce autophagy in cancer cells, as evidenced by an increase in the autophagy marker LC3II.[1] The interplay between this compound-induced autophagy and apoptosis is an area of active investigation. Combination therapy with autophagy inhibitors, such as chloroquine (B1663885) (CQ), has been shown to enhance the anti-cancer effects of this compound, suggesting that autophagy may act as a survival mechanism in this context.[1][4]
Caption: Logical relationship of this compound, autophagy, and apoptosis.
V. Conclusion and Future Directions
This compound exhibits significant anti-cancer effects that are independent of the p53 mutational status of cancer cells. These effects are mediated through the induction of G0/G1 cell cycle arrest and apoptosis, associated with the upregulation of p21 and PUMA. The discovery of its ability to induce autophagy opens new avenues for combination therapies. Future research should focus on elucidating the precise upstream molecular targets of this compound in the absence of functional p53 and further exploring the therapeutic potential of combining this compound with autophagy inhibitors in preclinical and clinical settings. This comprehensive understanding will be instrumental in positioning this compound as a versatile therapeutic agent for a broader range of cancers.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth inhibitory role of the p53 activator SCH 529074 in non‑small cell lung cancer cells expressing mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
A Technical Whitepaper on the Discovery and Initial Screening of SCH529074, a Small Molecule Reactivator of Mutant p53
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The tumor suppressor protein p53 is inactivated by mutation in over 50% of all human cancers, making it a prime target for therapeutic intervention. The majority of these mutations occur in the DNA binding domain (DBD), leading to conformational instability and loss of function. This whitepaper details the discovery and initial screening of SCH529074, a small molecule identified through a high-throughput screen designed to reactivate mutant p53. This compound binds directly to the p53 DBD with micromolar affinity, acting as a chaperone to restore a wild-type-like conformation. This action reinstates the DNA binding and transcriptional activity of mutant p53, leading to the induction of apoptosis and cell cycle arrest in cancer cells. Furthermore, this compound inhibits the HDM2-mediated ubiquitination of p53, thereby increasing its stability. Preclinical data from in vitro and in vivo models demonstrate its potential as a growth-inhibitory agent in tumors harboring p53 mutations.
Discovery and Identification
The discovery of this compound originated from a targeted screening campaign to identify compounds capable of restoring the DNA-binding function of mutant p53.[1] This approach is based on the rationale that many p53 mutations cause local misfolding of the DNA binding domain, and a small molecule chaperone could stabilize the protein in its active conformation.
High-Throughput Screening (HTS)
This compound was identified from a chemical library using a high-throughput screen based on a p53 DNA binding assay.[1] The screen was designed to detect the restoration of sequence-specific DNA binding activity to a conformationally unstable mutant p53 protein. This methodology allowed for the rapid evaluation of a large number of compounds to isolate "hit" molecules with the desired functional activity.
Mechanism of Action
Initial studies focused on elucidating how this compound exerts its effects on p53. The data support a dual mechanism involving direct conformational stabilization and inhibition of negative regulation.
Direct Binding to the p53 DNA Binding Domain
This compound binds directly and specifically to the core DNA binding domain of p53.[1] This interaction was confirmed to be saturable with a binding affinity (Ki) in the low micromolar range.[1][2][3][4] This chaperone-like binding is believed to stabilize the mutant protein, allowing it to refold into a transcriptionally competent conformation.[1] Notably, the binding of this compound is displaced by the introduction of an oligonucleotide containing the p53 cognate DNA response element, suggesting the compound is released once p53 engages its target DNA.[1]
Table 1: Binding Characteristics of this compound
| Parameter | Target Domain | Value | Method |
|---|
| Binding Affinity (Ki) | p53 DNA Binding Domain | 1–2 µM | Scintillation Proximity Assay (SPA)[1][2][3] |
Inhibition of HDM2-Mediated Ubiquitination
In addition to reactivating mutant p53, this compound also impacts wild-type p53. Its binding to the p53 DBD sterically hinders the interaction with HDM2, a critical E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1] This interruption of the p53-HDM2 axis leads to the stabilization and accumulation of p53 protein within the cell.[1][3]
Initial Screening: In Vitro Efficacy
A battery of in vitro assays was performed to characterize the cellular effects of this compound following target engagement.
Cellular Activity: Proliferation, Apoptosis, and Cell Cycle
Treatment of various human cancer cell lines harboring different p53 mutations with this compound resulted in a significant reduction in cell proliferation and viability.[1][5] The compound was more potent in p53 mutant cells compared to p53 wild-type cells.[2][5] This growth inhibition was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.[1][2] Apoptosis was confirmed by Annexin V staining, which showed a marked increase in apoptotic cells in mutant p53 lines but not in p53-null cells, demonstrating a target-dependent effect.[1][4]
Table 2: Summary of In Vitro Cellular Activity of this compound
| Assay | Cell Lines (p53 status) | Concentration | Result |
|---|---|---|---|
| Cell Viability | H157, H1975, H322 (Mutant) | 4 µM | Viability reduced to 20-25% of control[2][5] |
| Cell Viability | A549 (Wild-Type) | 4 µM | Viability reduced to 68% of control[2][5] |
| Apoptosis | WiDr, DLD-1, MB-468 (Mutant) | 4 µM | Significant induction of early and late apoptosis[1][4] |
| Apoptosis | H1299 (Null) | 4 µM | No significant effect on apoptosis[1][4] |
| Cell Cycle | NSCLC cells (Mutant & WT) | 2-4 µM | Arrest at G0/G1 phase[2] |
Activation of p53 Downstream Targets
The restoration of p53's transcriptional function was confirmed by measuring the expression of its downstream target genes. Western blot analysis of cell lysates treated with this compound showed a significant upregulation of proteins involved in apoptosis (Bax, PUMA) and cell cycle arrest (p21).[1][4]
Initial Screening: In Vivo Efficacy
The antitumor activity of this compound was evaluated in a preclinical mouse xenograft model.
Tumor Growth Inhibition
Oral administration of this compound to nude mice bearing human tumor xenografts resulted in a dose-dependent reduction in tumor growth.[2] These findings confirmed that the in vitro cellular activity of this compound translates to antitumor efficacy in a whole-animal model.
Table 3: In Vivo Antitumor Efficacy of this compound
| Model | Dosing Regimen | Result |
|---|---|---|
| Human Tumor Xenograft | 30 mg/kg, oral, twice daily | 43% reduction in tumor growth[2] |
| Human Tumor Xenograft | 50 mg/kg, oral, twice daily | 79% reduction in tumor growth[2] |
Key Experimental Protocols
Scintillation Proximity Assay (SPA) for Direct Binding
This homogeneous radioligand binding assay was used to quantify the direct interaction between this compound and the p53 DBD.[1]
-
Reagents: Radiolabeled [3H]this compound, recombinant GST-p53 DBD fusion protein, glutathione-coupled SPA beads.
-
Procedure: [3H]this compound was incubated with GST-p53 DBD. Glutathione-coupled SPA beads were added to capture the GST-tagged protein. When the radiolabeled compound is bound to the protein captured on the bead, the emitted beta particles stimulate the scintillant in the bead to produce light. Unbound ligand is too distant to cause a signal.
-
Analysis: The light signal, measured by a scintillation counter, is directly proportional to the amount of bound ligand.
Annexin V Staining for Apoptosis Detection
This flow cytometry-based assay was used to detect and quantify apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is used as a vital dye to distinguish late apoptotic/necrotic cells (PI-positive) from early apoptotic cells (PI-negative).
-
Procedure: Cancer cells were treated with 4 µM this compound or DMSO (control) for 24 hours.[1][4] Cells were then harvested, washed, and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and PI were added, and cells were incubated in the dark.
-
Analysis: Samples were analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Mouse Xenograft Study
-
Model: Female nude mice (e.g., Crl:Nu/Nu-nu) were used.[1] Human tumor cells were implanted subcutaneously to establish tumors.
-
Treatment: Once tumors reached a specified volume, animals were randomized into vehicle control and treatment groups. This compound was administered orally, typically twice daily, for a period of several weeks.[2]
-
Analysis: Tumor volumes were measured regularly throughout the study. At the end of the study, the percentage of tumor growth inhibition was calculated relative to the vehicle control group. Plasma exposure of the compound was also correlated with the degree of tumor inhibition.[2]
References
- 1. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on SCH529074's Role in Interrupting HDM2-Mediated Ubiquitination
This technical guide provides a comprehensive overview of the small molecule this compound and its mechanism of action in disrupting the ubiquitination of the p53 tumor suppressor protein mediated by the E3 ubiquitin ligase HDM2. This document details the core interactions, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the associated signaling pathways and workflows.
Core Mechanism of Action
This compound is a small molecule that has been identified as a chaperone for the p53 protein. Its primary mechanism involves direct binding to the DNA binding domain (DBD) of p53. This interaction restores the wild-type conformation to mutant p53, thereby reactivating its tumor-suppressive functions. A significant consequence of this compound binding to the p53 DBD is the steric hindrance of the interaction between p53 and HDM2, a critical negative regulator. By physically occupying a region on the p53 DBD, this compound effectively blocks HDM2 from accessing its binding site, thereby inhibiting the HDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. This leads to the stabilization and accumulation of functional p53 in the cell.
Quantitative Data Summary
While a specific IC50 value for the inhibition of HDM2-mediated p53 ubiquitination by this compound is not explicitly stated in the primary literature, the following table summarizes the key quantitative findings regarding its activity.
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (Kd) to p53 DBD | 1-2 µM | In vitro | [1] |
| Concentration for Inhibition of Ubiquitination | 10 µM | In vitro | [1] |
| Concentration for Cellular Activity (p53 stabilization) | 2.5 µM | H460 cells | [1] |
Signaling Pathway
The following diagram illustrates the signaling pathway involving p53, HDM2, and the intervention by this compound.
Caption: Signaling pathway of this compound action.
Experimental Protocols
In Vitro HDM2-Mediated p53 Ubiquitination Assay
This protocol is based on the methodology described in the literature for assessing the inhibitory effect of this compound on p53 ubiquitination.[1]
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)
-
Recombinant human HDM2
-
Recombinant human wild-type p53
-
Ubiquitin
-
ATP solution
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
SDS-PAGE loading buffer
-
Anti-p53 antibody
-
Anti-ubiquitin antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
[35S]methionine (for radiolabeling p53, optional)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Ubiquitination reaction buffer
-
ATP (final concentration ~2 mM)
-
E1 enzyme (final concentration ~50 nM)
-
E2 enzyme (final concentration ~200 nM)
-
Ubiquitin (final concentration ~5-10 µM)
-
p53 (final concentration ~100-200 nM)
-
This compound or DMSO (vehicle control) to the desired final concentration (e.g., 10 µM).
-
-
Initiation of Reaction: Add HDM2 (final concentration ~200-500 nM) to initiate the ubiquitination reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE on a suitable polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p53 or ubiquitin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system. The presence of higher molecular weight bands corresponding to ubiquitinated p53 will be reduced in the presence of an effective inhibitor like this compound.
Experimental Workflow Diagram
The following diagram outlines the workflow for the in vitro ubiquitination assay.
Caption: Experimental workflow for the in vitro ubiquitination assay.
Conclusion
This compound represents a promising therapeutic strategy by targeting the p53 pathway in a manner distinct from direct HDM2 inhibitors. By binding to the p53 DBD, it not only reactivates mutant p53 but also effectively shields wild-type p53 from HDM2-mediated ubiquitination and degradation. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working on novel cancer therapeutics targeting the p53-HDM2 axis. Further quantitative studies are warranted to fully characterize the inhibitory potency of this compound on p53 ubiquitination.
References
The Awakening of p53: A Technical Guide to SCH529074's Induction of Apoptosis and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule SCH529074 and its profound effects on cancer cell fate. By reactivating mutant p53, a tumor suppressor protein often inactivated in human cancers, this compound triggers two critical anti-cancer mechanisms: apoptosis (programmed cell death) and cell cycle arrest.[1][2][3] This document details the molecular pathways influenced by this compound, presents quantitative data from key studies, and outlines the experimental protocols used to elucidate these effects.
Core Mechanism of Action: A Chaperone for the Guardian of the Genome
This compound acts as a chaperone to mutant p53, binding directly to its DNA binding domain (DBD).[1][2] This interaction restores the wild-type conformation of the p53 protein, enabling it to bind to its target DNA sequences and reactivate its tumor-suppressive functions.[1][2] A key consequence of this restored function is the induction of apoptosis and cell cycle arrest in cancer cells harboring p53 mutations.[1][4] Interestingly, this compound has also been observed to induce these effects in a p53-independent manner in some cancer cell lines, suggesting a broader mechanism of action.[3][4][5]
Quantitative Effects of this compound on Apoptosis
Treatment with this compound leads to a significant, dose-dependent increase in apoptosis in various cancer cell lines. The following table summarizes the quantitative data from fluorescence-activated cell sorting (FACS) analysis using Annexin V staining, a common method for detecting apoptotic cells.
| Cell Line | p53 Status | Treatment | Percentage of Apoptotic Cells (Early + Late) | Reference |
| H1299 | Null | 4 µM this compound (24h) | ~5% | [1] |
| WiDr | R273H | 4 µM this compound (24h) | ~25% | [1] |
| DLD-1 | S241F | 4 µM this compound (24h) | ~30% | [1] |
| MB-468 | R273H | 4 µM this compound (24h) | ~35% | [1] |
| H157 | Mutant | 2 µM this compound | Significant increase | [5][6] |
| H157 | Mutant | 4 µM this compound | Significant increase | [5][6] |
| A549 | Wild-Type | 2 µM this compound | Significant increase (P<0.01 early, P<0.05 late) | [5] |
| A549 | Wild-Type | 4 µM this compound | Significant increase (P<0.001 early, P<0.01 late) | [5] |
| HCT116 | Wild-Type | 4 µM this compound | Significant increase (P<0.01 early, P<0.05 late) | [5] |
| HCT116 p53-/- | Null | 4 µM this compound | Significant increase in early apoptosis (P<0.05) | [5] |
Quantitative Effects of this compound on Cell Cycle Arrest
This compound treatment also induces cell cycle arrest, primarily at the G0/G1 or G2 phases, preventing cancer cells from proliferating. The table below presents data on cell cycle distribution following treatment with this compound, as determined by flow cytometry of propidium (B1200493) iodide-stained cells.
| Cell Line | p53 Status | Treatment | Effect on Cell Cycle | Reference |
| H460 | Wild-Type | 4 µM this compound (48h) | Accumulation of cells in G2 arrest or apoptosis | [1] |
| H157 | Mutant | 2 µM this compound | Arrest at G0/G1 phase (59%) | [6] |
| A549 | Wild-Type | 2 µM this compound | Arrest at G0/G1 phase (72%) | [6] |
| HCT116 | Wild-Type | 2 µM this compound | Arrest at G0/G1 phase (66%) | [6] |
| HCT116 p53-/- | Null | 2 µM this compound | Arrest at G0/G1 phase (57%) | [6] |
Signaling Pathways Activated by this compound
This compound-induced apoptosis and cell cycle arrest are mediated by complex signaling pathways. The primary pathway involves the reactivation of mutant p53, leading to the transcriptional activation of its downstream target genes.
References
- 1. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth inhibitory role of the p53 activator SCH 529074 in non‑small cell lung cancer cells expressing mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. medchemexpress.com [medchemexpress.com]
Unveiling the Pharmacokinetics and Oral Efficacy of SCH529074: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH529074 is a novel small molecule activator of the tumor suppressor protein p53, a critical regulator of cell growth and apoptosis that is frequently mutated in human cancers.[1][2] By restoring the wild-type function to mutant p53, this compound presents a promising therapeutic strategy for a broad range of malignancies. This technical guide provides a comprehensive overview of the pharmacokinetics and oral activity of this compound, summarizing key preclinical data and experimental methodologies to support further research and development in this area.
Mechanism of Action
This compound acts as a molecular chaperone that directly binds to the DNA binding domain (DBD) of mutant p53.[1][2] This interaction stabilizes the protein in a conformation that allows it to bind to its target DNA sequences, thereby reactivating its transcriptional functions.[1] Consequently, the expression of p53 target genes, such as p21 and BAX, is upregulated, leading to cell cycle arrest and apoptosis in cancer cells harboring p53 mutations.[1] Furthermore, this compound has been shown to inhibit the HDM2-mediated ubiquitination of wild-type p53, suggesting a dual mechanism that can also enhance p53 activity in tumors with wild-type p53.[2]
Pharmacokinetics and Oral Activity
Preclinical studies have demonstrated that this compound is orally active and exhibits anti-tumor efficacy in vivo. While specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability have not been detailed in publicly available literature, plasma exposure data from a key study in a human colorectal carcinoma (DLD-1) xenograft mouse model provides valuable insights into its in vivo behavior.
In Vivo Efficacy in DLD-1 Xenograft Model
In a study utilizing a DLD-1 xenograft model in nude mice, oral administration of this compound twice daily for four weeks resulted in significant tumor growth inhibition.[1]
| Dose (mg/kg) | Administration Route | Dosing Frequency | Treatment Duration | Tumor Growth Inhibition | Plasma Exposure (2-12 h post final dose) |
| 30 | Oral | Twice Daily | 4 Weeks | 43% | 0.26–0.55 µM |
| 50 | Oral | Twice Daily | 4 Weeks | 79% | 0.39–0.79 µM |
Table 1: In vivo efficacy and plasma exposure of orally administered this compound in a DLD-1 mouse xenograft model.[1]
The correlation between plasma exposure and the degree of tumor inhibition suggests a dose-dependent effect of this compound.[1] The observed plasma concentrations are consistent with the in vitro EC50 of 0.27 µM in the DLD-1 proliferation assay, indicating that therapeutically relevant concentrations are achieved and maintained through oral administration.[1]
Experimental Protocols
In Vivo DLD-1 Xenograft Efficacy and Pharmacokinetic Study
A summary of the experimental protocol for the in vivo evaluation of this compound is provided below.
1. Cell Culture and Implantation:
-
DLD-1 human colorectal carcinoma cells are cultured under standard conditions.[3]
-
A suspension of DLD-1 cells is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[3][4]
2. Tumor Growth and Treatment Initiation:
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).[4]
-
Animals are then randomized into treatment and control groups.[1]
-
This compound is formulated in a suitable vehicle (e.g., 20% hydroxypropyl-β-cyclodextran) and administered orally via gavage at specified doses and schedules.[1] The control group receives the vehicle only.
3. Monitoring and Efficacy Assessment:
-
Tumor volume and body weight are measured regularly (e.g., twice weekly) to assess treatment efficacy and toxicity.[1]
-
At the end of the treatment period, tumor growth inhibition is calculated by comparing the mean tumor volumes of the treated groups to the control group.[1]
4. Pharmacokinetic Analysis:
-
Following the final dose, blood samples are collected at various time points (e.g., 2, 7, and 12 hours).[1]
-
Plasma is separated and the concentration of this compound is determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
Analytical Methodology: Plasma Concentration Analysis
The quantification of this compound in plasma is crucial for understanding its pharmacokinetic profile. A typical workflow for LC-MS/MS analysis is outlined below.
1. Sample Preparation:
-
Plasma samples are thawed and subjected to protein precipitation by adding a solvent like acetonitrile.[1] This step removes larger protein molecules that can interfere with the analysis.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant, containing the drug, is transferred for analysis.
2. Chromatographic Separation:
-
The supernatant is injected into a high-performance liquid chromatography (HPLC) system.
-
The compound of interest is separated from other components in the plasma on a chromatographic column (e.g., a C18 column) based on its physicochemical properties.
3. Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer, often using an atmospheric pressure chemical ionization (APCI) source.[1]
-
The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for this compound and an internal standard, allowing for highly selective and sensitive quantification.
4. Data Analysis:
-
A calibration curve is generated using standards of known concentrations to quantify the amount of this compound in the unknown plasma samples.
Conclusion
This compound is a promising, orally active small molecule that reactivates mutant p53 and demonstrates significant anti-tumor efficacy in preclinical models. The available data indicates that therapeutic plasma concentrations can be achieved through oral administration, leading to a dose-dependent inhibition of tumor growth. While a more detailed characterization of its pharmacokinetic profile is warranted, the existing findings strongly support the continued investigation of this compound as a potential cancer therapeutic. The experimental protocols and methodologies outlined in this guide provide a foundation for researchers to further explore the pharmacological properties of this compound and its potential clinical applications.
References
- 1. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. altogenlabs.com [altogenlabs.com]
- 4. DLD-1 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
Methodological & Application
Application Notes and Protocols for Electrophoretic Mobility Shift Assay (EMSA) with SCH529074
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a widely used technique to study protein-DNA or protein-RNA interactions. This method is based on the principle that a protein-nucleic acid complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free nucleic acid probe, resulting in a "shift" in its electrophoretic mobility. These application notes provide a detailed protocol for performing an EMSA to investigate the effect of SCH529074, a small molecule activator of the tumor suppressor protein p53.
This compound has been identified as a compound that binds to the DNA binding domain (DBD) of p53.[1][2][3] Notably, it has the ability to restore DNA binding activity to various mutant forms of p53, which are prevalent in a majority of human cancers.[1][3][4][5] This restored function can lead to the transcriptional activation of p53 target genes, inducing apoptosis or cell cycle arrest in cancer cells.[1][4][6] The EMSA protocol detailed herein is specifically designed to qualitatively and quantitatively assess the ability of this compound to promote the binding of mutant p53 to its consensus DNA sequence.
Principle of the Assay
The core of this assay is to determine if this compound can enhance the binding of mutant p53 protein to a labeled DNA probe containing a p53 consensus binding site. The experiment involves incubating recombinant mutant p53 protein with a labeled DNA probe in the presence and absence of this compound. The resulting reaction mixtures are then resolved on a native polyacrylamide gel. A slower migrating band in the presence of both p53 and this compound, compared to p53 alone, indicates the formation of a stable p53-DNA complex facilitated by the compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the EMSA.
Caption: p53 pathway modulation by this compound.
Caption: Experimental workflow for the EMSA.
Experimental Protocols
This protocol is adapted from methodologies demonstrated to be effective for assessing the impact of this compound on p53 DNA binding.[1][7]
Reagent Preparation
1. Labeled DNA Probe:
-
Oligonucleotide Design: Synthesize complementary oligonucleotides containing the consensus p53 binding sequence (e.g., 5'-GGACATGCCCGGGCATGTCC-3').
-
Labeling Strategy: The probe can be end-labeled with ɣ-³²P ATP using T4 polynucleotide kinase for radioactive detection, or with biotin or a fluorescent dye for non-radioactive detection.[8][9][10][11]
-
Annealing: Mix equimolar amounts of the labeled and unlabeled complementary strands, heat to 95°C for 5 minutes, and then allow to cool slowly to room temperature to form the double-stranded probe.
-
Purification: Purify the labeled, double-stranded probe to remove unincorporated label.
2. Recombinant Mutant p53 Protein:
-
Use a purified recombinant mutant p53 protein (e.g., GST-p53 R273H or R249S) for the binding reaction.[1][7] The purity and concentration of the protein should be verified by SDS-PAGE and a protein quantification assay (e.g., Bradford or BCA).
3. This compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO. The final concentration of DMSO in the binding reaction should be kept low (typically ≤1%) to avoid interference with the protein-DNA interaction.
4. Binding Buffer:
-
A typical 5X binding buffer may contain: 100 mM HEPES (pH 7.9), 250 mM KCl, 5 mM DTT, 5 mM EDTA, and 25% glycerol. The final reaction conditions will need to be optimized.
Binding Reaction
The following table outlines the components for a typical binding reaction. It is recommended to set up reactions on ice.
| Component | Stock Concentration | Volume per 20 µL Reaction | Final Concentration |
| 5X Binding Buffer | 5X | 4 µL | 1X |
| Poly(dI-dC) | 1 µg/µL | 1 µL | 50 ng/µL |
| Recombinant Mutant p53 | Variable | Variable | 50-200 ng |
| This compound or Vehicle (DMSO) | Variable | 1 µL | 0.1 - 10 µM |
| Nuclease-Free Water | - | To 19 µL | - |
| Labeled DNA Probe | ~20,000 CPM/µL or 20 fmol/µL | 1 µL | ~20,000 CPM or 20 fmol |
Protocol:
-
In a microcentrifuge tube, combine the binding buffer, poly(dI-dC) (a non-specific competitor DNA), and nuclease-free water.
-
Add the desired amount of recombinant mutant p53 protein.
-
Add varying concentrations of this compound or an equivalent volume of vehicle (DMSO) to the respective tubes.
-
Incubate the mixture for 15 minutes at room temperature to allow this compound to bind to the p53 protein.[7]
-
Add the labeled DNA probe to each reaction.
-
Incubate for an additional 15-20 minutes at room temperature to allow for the formation of the p53-DNA complex.[7]
Electrophoresis and Detection
-
Gel Preparation: Prepare a 6% non-denaturing polyacrylamide gel in 0.5X TBE buffer.[1][7] Pre-run the gel for 30 minutes at 100-150 V.
-
Sample Loading: Add 2-3 µL of 10X loading dye (without SDS) to each binding reaction and load the samples onto the pre-run gel.
-
Electrophoresis: Run the gel at 100-150 V in 0.5X TBE buffer until the dye front is near the bottom of the gel. The electrophoresis should be carried out at 4°C to maintain the stability of the protein-DNA complexes.
-
Detection:
-
Radioactive Probe: Dry the gel and expose it to X-ray film or a phosphorimager screen.
-
Non-Radioactive Probe: Transfer the DNA from the gel to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) followed by a chemiluminescent substrate, or directly image the gel if a fluorescent probe was used.[11]
-
Data Presentation and Interpretation
The results of the EMSA can be summarized in a table for easy comparison of the effects of different concentrations of this compound.
| Lane | Mutant p53 | This compound (µM) | Labeled Probe | Unlabeled Competitor Probe | Expected Result |
| 1 | - | - | + | - | Band for free probe only |
| 2 | + | - | + | - | Faint or no shifted band |
| 3 | + | 0.1 | + | - | Shifted band may appear or increase in intensity |
| 4 | + | 1 | + | - | Increased intensity of the shifted band |
| 5 | + | 10 | + | - | Further increase in shifted band intensity |
| 6 | + | 10 | + | + | Disappearance or significant reduction of the shifted band |
Interpretation:
-
A band corresponding to the free, unbound probe should be visible at the bottom of the gel in all lanes where it was added.
-
In the presence of mutant p53 alone, a faint or absent shifted band is expected, indicating poor DNA binding.
-
With increasing concentrations of this compound, the intensity of the shifted band (the p53-DNA complex) should increase, demonstrating the compound's ability to restore DNA binding.
-
The specificity of the binding can be confirmed by adding an excess of unlabeled competitor probe, which should prevent the formation of the labeled p53-DNA complex, leading to a disappearance of the shifted band.
By following this detailed protocol, researchers can effectively utilize the electrophoretic mobility shift assay to investigate the mechanism of action of this compound and similar compounds that target the p53 pathway.
References
- 1. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Oncogenic Mutant p53 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Electrophoresis Mobility Shift Assay [bio-protocol.org]
- 10. m.youtube.com [m.youtube.com]
- 11. licorbio.com [licorbio.com]
Application Notes and Protocols for Western Blot Analysis of p53 Downstream Targets Following SCH529074 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH529074 is a small molecule compound that has been identified as a potent activator of the p53 tumor suppressor protein.[1][2] A significant portion of human cancers harbor mutations in the p53 gene, leading to a non-functional protein that is unable to control cell growth and proliferation. This compound functions by binding directly to the DNA binding domain (DBD) of both mutant and wild-type p53, stabilizing its active conformation and restoring its tumor-suppressive functions.[3][4][5] Furthermore, this compound has been shown to inhibit the interaction between p53 and its negative regulator, MDM2, thereby preventing p53 ubiquitination and subsequent degradation.[3][4][5]
Activation of p53 by this compound leads to the transcriptional upregulation of its downstream target genes, which are crucial for inducing cell cycle arrest and apoptosis. Among these targets, p21 (CDKN1A), PUMA (BBC3), and Bax are key players in mediating the anti-cancer effects of p53. This document provides detailed protocols for utilizing Western blot analysis to quantify the changes in these p53 downstream targets in cancer cells following treatment with this compound.
Data Presentation
The following table summarizes representative quantitative data from Western blot analysis of various cancer cell lines treated with this compound. The data is presented as a fold change in protein expression relative to untreated control cells, normalized to a loading control such as β-actin or GAPDH.
| Cell Line | p53 Status | Treatment (this compound) | Fold Change p21 | Fold Change PUMA | Fold Change Bax |
| WiDr (Colon Cancer) | Mutant (R273H) | 4 µM for 24h | ~3.5-fold increase | ~1.5-fold increase | ~4.0-fold increase |
| DLD-1 (Colon Cancer) | Mutant (S241F) | 4 µM for 24h | ~4.0-fold increase | ~3.0-fold increase | ~3.5-fold increase |
| H322 (Lung Cancer) | Mutant | 4 µM for 24h | ~3.0-fold increase | ~2.5-fold increase | ~3.0-fold increase |
| H460 (Lung Cancer) | Wild-Type | 4 µM for 48h | Significant Increase | Not Reported | Significant Increase |
Note: The fold changes presented are representative and may vary depending on the specific experimental conditions, cell line, and densitometry analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p53 signaling pathway activated by this compound and the general workflow for the Western blot analysis.
Caption: p53 signaling pathway activated by this compound.
Caption: Western blot experimental workflow.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Culture: Culture cancer cell lines (e.g., WiDr, DLD-1, H322) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the cell culture medium to the desired final concentration (e.g., 4 µM).
-
Incubation: Replace the existing medium with the this compound-containing medium and incubate the cells for the desired duration (e.g., 24 or 48 hours). Include a vehicle control (DMSO) for comparison.
Western Blot Protocol
1. Cell Lysis
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto a 4-20% precast polyacrylamide gel or a 12% self-cast gel.
-
Run the gel in 1x Tris-Glycine-SDS running buffer at 100-120V until the dye front reaches the bottom of the gel.
4. Protein Transfer
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
5. Blocking
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
6. Antibody Incubation
-
Primary Antibodies: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilutions are as follows:
-
Anti-p53: 1:1000
-
Anti-p21: 1:1000
-
Anti-PUMA: 1:500 - 1:1000
-
Anti-Bax: 1:1000
-
Anti-β-actin or Anti-GAPDH (Loading Control): 1:5000
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody host) diluted 1:2000 - 1:5000 in the blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometry analysis using image analysis software (e.g., ImageJ) to quantify the protein band intensities. Normalize the intensity of the target protein bands to the loading control.
References
- 1. General Recommendations for Using Secondary Antibodies in Western blots - dianova Int. [dianova.com]
- 2. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 3. westernblot.cc [westernblot.cc]
- 4. genomeme.ca [genomeme.ca]
- 5. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: FACS Analysis of Apoptosis in Cells Treated with SCH529074
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the analysis of apoptosis by Fluorescence-Activated Cell Sorting (FACS) in cells treated with SCH529074, a small molecule activator of mutant p53.
Introduction
This compound is a compound that has been shown to restore the wild-type function of mutant p53 proteins, a common feature in many human cancers.[1] By reactivating mutant p53, this compound can induce apoptosis, or programmed cell death, in tumor cells.[2][3] This makes it a compound of interest in cancer research and drug development. A common and effective method to quantify apoptosis is through flow cytometry using Annexin V and Propidium Iodide (PI) staining.[4][5]
Principle of the Assay: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[4][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, or APC) to label early apoptotic cells.[4][7] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells.[4] It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised, and stain the cellular DNA.[4] By using both Annexin V and PI, it is possible to distinguish between different cell populations:
-
Annexin V- / PI+ : Necrotic cells.[4]
Mechanism of this compound-Induced Apoptosis
This compound acts as a chaperone that binds to the DNA binding domain (DBD) of mutant p53, restoring its proper conformation and function.[1][2] This reactivation of p53 leads to the transcriptional upregulation of pro-apoptotic target genes, such as BAX.[2][3] The BAX protein then promotes the mitochondrial pathway of apoptosis. Some studies also suggest that this compound can induce apoptosis in a p53-independent manner, which may involve the activation of caspases 3 and 7.[9][10]
Caption: this compound-induced p53-dependent apoptotic pathway.
Experimental Data with this compound
The following table summarizes the effects of this compound on apoptosis in various cancer cell lines as determined by Annexin V staining and FACS analysis.
| Cell Line | p53 Status | Treatment | Duration | Apoptosis Induction | Reference |
| WiDr | R273H (mutant) | 4 µM this compound | 24 h | Increased early and late apoptotic cells | [2] |
| DLD-1 | S241F (mutant) | 4 µM this compound | 24 h | Increased early and late apoptotic cells | [2] |
| MB-468 | R273H (mutant) | 4 µM this compound | 24 h | Increased early and late apoptotic cells | [2] |
| H1299 | p53-null | 4 µM this compound | 24 h | No significant effect | [2] |
| H460 | Wild-type p53 | 4 µM this compound | 48 h | G2 arrest or apoptosis | [2] |
| A549 | Wild-type p53 | 2-4 µM this compound | Not Specified | Dose-dependent increase in early and late apoptosis | [10] |
| HCT116 | Wild-type p53 | 4 µM this compound | Not Specified | Significant induction of early and late apoptosis | [10] |
| HCT116 p53-/- | p53-null | 4 µM this compound | Not Specified | Significant induction of early apoptosis | [10] |
Detailed Protocol: FACS Analysis of Apoptosis
This protocol outlines the steps for inducing apoptosis with this compound and subsequent analysis using Annexin V and PI staining.
Materials and Reagents
-
This compound
-
Cell line of interest (e.g., WiDr, DLD-1, MB-468)
-
Complete cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO) for this compound stock solution
-
Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow
Caption: Experimental workflow for FACS analysis of apoptosis.
Step-by-Step Procedure
1. Cell Seeding and Treatment a. Seed cells in appropriate culture vessels and allow them to adhere overnight. b. Prepare a stock solution of this compound in DMSO. c. The following day, treat the cells with the desired concentration of this compound (e.g., 4 µM).[2] Include a vehicle control (DMSO-treated) and an untreated control. d. Incubate the cells for the desired period (e.g., 24 or 48 hours).[2]
2. Cell Harvesting a. For adherent cells, collect the culture medium (which may contain floating apoptotic cells). b. Wash the adherent cells with PBS and then detach them using trypsin-EDTA. c. Combine the detached cells with the collected culture medium. d. For suspension cells, gently collect the cells from the culture vessel. e. Centrifuge the cell suspension at 300 x g for 5 minutes.[4] f. Discard the supernatant.
3. Cell Washing a. Resuspend the cell pellet in cold PBS and centrifuge at 300 x g for 5 minutes. b. Discard the supernatant. Repeat this wash step once more.[4]
4. Staining a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the washed cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[8] c. Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.[11] d. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. The volumes may vary depending on the manufacturer's instructions. e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
5. Sample Analysis by Flow Cytometry a. After the incubation period, add 400 µL of 1X Binding Buffer to each tube.[11] b. Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[11] c. For data analysis, create a dot plot of Annexin V-FITC fluorescence versus PI fluorescence. d. Set up quadrants to differentiate the live, early apoptotic, late apoptotic, and necrotic cell populations.[4] e. Collect a sufficient number of events (e.g., 10,000-20,000) for statistically significant results.
Data Analysis and Interpretation
The data from the flow cytometer can be analyzed using appropriate software. The results are typically displayed as a quadrant plot, where:
-
Lower-left quadrant (Q3): Live cells (Annexin V-, PI-)
-
Lower-right quadrant (Q4): Early apoptotic cells (Annexin V+, PI-)
-
Upper-right quadrant (Q2): Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Upper-left quadrant (Q1): Necrotic cells (Annexin V-, PI+)
The percentage of cells in each quadrant should be determined for both control and this compound-treated samples. An increase in the percentage of cells in the lower-right and upper-right quadrants is indicative of apoptosis induction.
Controls
-
Unstained cells: To set the baseline fluorescence.
-
Cells stained with Annexin V-FITC only: To set compensation for FITC fluorescence.
-
Cells stained with PI only: To set compensation for PI fluorescence.
-
Vehicle-treated cells (DMSO): To account for any effects of the solvent.
-
Positive control for apoptosis: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine) to ensure the assay is working correctly.[4]
References
- 1. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bosterbio.com [bosterbio.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols: The Use of SCH529074 in Non-Small-Cell Lung Carcinoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the TP53 gene are prevalent in approximately 50% of advanced non-small-cell lung carcinoma (NSCLC) cases, often leading to a loss of its tumor-suppressive function.[1][2] The reactivation of mutant p53 presents a promising therapeutic strategy. SCH529074 is a small molecule p53 activator that has been investigated for its potential in cancer therapy.[2][3][4] It binds to the p53 DNA binding domain, restores its wild-type function, and inhibits HDM2-mediated ubiquitination.[3][4][5] These application notes provide a summary of the effects of this compound on NSCLC cell lines and detailed protocols for key experiments.
Data Summary
Cell Viability
Treatment with this compound has been shown to significantly reduce the viability of NSCLC cells. The effect is dose-dependent and occurs in cell lines with both mutant and wild-type p53.[1]
| Cell Line | p53 Status | Treatment Concentration (µM) | % Viability Reduction |
| H157 | Mutant | 4 | ~75-80% |
| H1975 | Mutant | 4 | ~75-80% |
| H322 | Mutant | 4 | ~75-80% |
| A549 | Wild-Type | 4 | ~32% |
Table 1: Effect of this compound on the viability of NSCLC cell lines. [1][3]
Apoptosis
This compound induces both early and late apoptosis in NSCLC cell lines in a dose-dependent manner, irrespective of their p53 mutational status.[1] This is accompanied by the activation of caspases-3 and -7.[1][2]
| Cell Line | Treatment Concentration (µM) | Apoptosis Induction |
| H157 | 2 | Significant increase in early and late apoptosis |
| H157 | 4 | Significant increase in early and late apoptosis |
| A549 | 2 | Significant increase in early and late apoptosis |
| A549 | 4 | Significant increase in early and late apoptosis |
| H322 | 4 | ~10% increase in early apoptotic fraction |
Table 2: Induction of apoptosis by this compound in NSCLC cell lines. [1]
Cell Cycle Arrest
The compound has been observed to cause G0/G1 phase cell cycle arrest in a p53-independent manner.[1]
| Cell Line | Treatment Concentration (µM) | % of Cells in G0/G1 Phase |
| H157 | 2 | 59% |
| A549 | 2 | 72% |
Table 3: Effect of this compound on cell cycle progression in NSCLC cell lines. [1][3]
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of this compound in NSCLC
Caption: Proposed signaling pathway of this compound in NSCLC cells.
General Experimental Workflow
Caption: General workflow for studying this compound effects in NSCLC cells.
Experimental Protocols
Cell Culture
-
Cell Lines: NSCLC cell lines A549 (p53 wild-type), H157, H322, and H1975 (p53 mutant) can be used.[1]
-
Media: Grow A549, H157, H322, and H1975 cells in RPMI-1640 medium supplemented with 10% (v/v) fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[1]
Cell Viability Assay (MTT Assay)
-
Seeding: Plate 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 2, 4 µM) for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
-
Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate and treat with this compound as described above for 24 hours.
-
Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour of staining.
Cell Cycle Analysis
-
Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate and treat with this compound for 24 hours.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% cold ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Western Blot Analysis
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., against p21, PUMA, LC3II, and a loading control like actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Combination Therapy
The combination of this compound with the autophagy inhibitor chloroquine (B1663885) (CQ) has been shown to further decrease cell viability and colony formation, and increase apoptosis in NSCLC cells.[1][2] This suggests a potential for combination therapies to enhance the anti-cancer effects of this compound.[1]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Growth inhibitory role of the p53 activator SCH 529074 in non‑small cell lung cancer cells expressing mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
Application of SCH529074 in Colorectal Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH529074 is a small molecule compound that has demonstrated significant potential in colorectal cancer research. It functions as a potent and orally active activator of the p53 tumor suppressor protein.[1] In many colorectal cancers, the p53 protein is mutated, leading to uncontrolled cell growth. This compound has been shown to bind specifically to the DNA binding domain (DBD) of mutant p53, restoring its wild-type function and thereby reactivating the cell's natural tumor-suppressing mechanisms.[2][3] This reactivation leads to the induction of apoptosis (programmed cell death) in cancer cells and a reduction in tumor growth.[2][4] Furthermore, this compound can also inhibit the MDM2-mediated ubiquitination of wild-type p53, further stabilizing p53 and enhancing its anti-cancer effects.[2][3]
These application notes provide a comprehensive overview of the use of this compound in colorectal cancer research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
This compound's primary mechanism of action revolves around the restoration of mutant p53's tumor-suppressive functions. It achieves this through direct binding to the p53 DNA binding domain, acting as a chaperone to refold the mutant protein into a wild-type conformation. This restored conformation allows the p53 protein to once again bind to the promoter regions of its target genes, leading to the transcription of proteins involved in cell cycle arrest and apoptosis, such as p21, BAX, and PUMA.[4] Additionally, this compound interferes with the interaction between p53 and MDM2, an E3 ubiquitin ligase that targets p53 for degradation. By inhibiting MDM2-mediated ubiquitination, this compound increases the intracellular concentration of functional p53.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in colorectal cancer cell lines and in vivo models.
| Cell Line | p53 Status | Assay | Concentration (µM) | Incubation Time (h) | Result | Reference |
| WiDr | R273H | Cell Viability | 4 | 24 | Significant reduction in cell viability | [1] |
| DLD-1 | S241F | Cell Viability | 4 | 24 | Significant reduction in cell viability | [1] |
| HCT116 | Wild-Type | Apoptosis | 4 | - | Significant induction of early and late apoptosis | [1] |
| HCT116 p53-/- | Null | Apoptosis | 4 | - | Significant induction of early apoptosis | [1] |
Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
| Animal Model | Cell Line | Treatment | Dosing Schedule | Duration | Result | Reference |
| Nude Mice | DLD-1 | 30 mg/kg this compound (oral) | Twice daily | 28 days | 43% reduction in tumor growth | [1] |
| Nude Mice | DLD-1 | 50 mg/kg this compound (oral) | Twice daily | 28 days | 79% reduction in tumor growth | [1] |
Table 2: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of colorectal cancer cells.
-
Materials:
-
Colorectal cancer cell lines (e.g., WiDr, DLD-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. Apoptosis Assay (Annexin V Staining)
This protocol is for detecting apoptosis in colorectal cancer cells treated with this compound using flow cytometry.
-
Materials:
-
Colorectal cancer cell lines (e.g., HCT116)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in a 6-well plate and treat with the desired concentration of this compound (e.g., 4 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
3. Western Blot Analysis
This protocol is for detecting the expression of p53 and its target proteins in colorectal cancer cells treated with this compound.
-
Materials:
-
Colorectal cancer cell lines (e.g., WiDr, DLD-1)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-BAX, anti-PUMA, anti-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
-
-
Protocol:
-
Treat cells with this compound (e.g., 4 µM) for 24-48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
In Vivo Xenograft Study
1. DLD-1 Colorectal Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using DLD-1 cells to evaluate the in vivo efficacy of this compound.
-
Materials:
-
DLD-1 colorectal cancer cells
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
-
-
Protocol:
-
Harvest DLD-1 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 30 or 50 mg/kg) or vehicle control orally, twice daily.
-
Measure the tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After the designated treatment period (e.g., 28 days), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Conclusion
This compound represents a promising therapeutic agent for colorectal cancers harboring p53 mutations. Its ability to restore wild-type p53 function leads to potent anti-tumor effects both in vitro and in vivo. The protocols and data presented in these application notes provide a valuable resource for researchers investigating the therapeutic potential of this compound and other p53-reactivating compounds in the context of colorectal cancer. Further research is warranted to fully elucidate its clinical utility and to identify potential biomarkers for patient stratification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Efficacy Testing of SCH529074, a Mutant p53 Reactivator
Introduction
A critical point of clarification is necessary regarding the molecular target of SCH529074. Extensive research has characterized this compound not as a CXCR2 antagonist, but as a potent activator of the tumor suppressor protein p53.[1][2][3] This small molecule acts as a chaperone, binding directly to the DNA Binding Domain (DBD) of p53 with a Ki of 1-2 μM.[1] This binding can restore wild-type, growth-suppressive functions to oncogenic mutant forms of p53 (e.g., R273H, R249S) and inhibit the HDM2-mediated ubiquitination of wild-type p53.[1][2][3]
Therefore, this document provides a detailed experimental framework for testing the in vitro efficacy of this compound based on its established mechanism as a mutant p53 reactivator. The protocols outlined below are designed to assess the compound's ability to restore p53 function, leading to downstream anti-cancer effects such as cell cycle arrest and apoptosis.
Mechanism of Action: p53 Signaling Pathway
Under normal conditions, p53 is kept at low levels by its negative regulator, MDM2, which targets it for degradation. In response to cellular stress, such as DNA damage or oncogene activation, p53 is stabilized and activated.[4][5] Activated p53 acts as a transcription factor, inducing genes that lead to cell cycle arrest (e.g., CDKN1A/p21), DNA repair, or apoptosis (e.g., BAX, PUMA).[6][7] In over 50% of human cancers, p53 is mutated, abrogating its tumor-suppressive function.[4] this compound is designed to rescue the function of these mutated p53 proteins.
Experimental Design and Protocols
A tiered approach is recommended to evaluate the efficacy of this compound, starting with cellular viability and progressing to mechanism-specific assays.
Data Presentation: Summary of Reported this compound Activity
The following table summarizes quantitative data reported in the literature for this compound. This data can serve as a benchmark for experimental results.
| Assay Type | Cell Line(s) | p53 Status | Reported EC50 / IC50 / Ki | Reference |
| p53 DBD Binding | Recombinant p53 | N/A | Ki: 1-2 µM | [1] |
| Cell Proliferation | DLD-1, WiDr, etc. | Mutant | EC50: 400 - 3,700 nM | [8] |
| Cell Viability | H157, H1975, H322 | Mutant | Significant decrease at 2-4 µM | [1] |
| Cell Viability | A549 | Wild-Type | Significant decrease at 4 µM | [1] |
Detailed Experimental Protocols
Cell Viability / Proliferation Assay (MTT Method)
Principle: This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in living cells, forming a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
p53-mutant cell lines (e.g., DLD-1 [S241F], WiDr [R273H]) and p53 wild-type (e.g., A549) or p53-null (e.g., H1299) cell lines.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well clear flat-bottom plates.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂).
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the overnight medium from the cells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubate the plate for 72 hours (37°C, 5% CO₂).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[9][10] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cells treated with this compound (e.g., 4 µM for 24-48 hours) and vehicle control cells.
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Protocol:
-
Culture cells (e.g., WiDr, DLD-1) with and without this compound for the desired time (e.g., 24 hours).
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS and resuspend in 1X Binding Buffer.
-
Count the cells and adjust the concentration to 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
p53 Target Gene Activation (Western Blot for p21)
Principle: Reactivation of p53 by this compound should lead to the transcriptional upregulation of its target genes. p21 is a canonical p53 target and a key cell cycle inhibitor. Western blotting is used to detect changes in the protein levels of p21 following treatment.
Materials:
-
Cells treated with this compound and vehicle control.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p21, anti-p53, anti-Actin (or other loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Protocol:
-
Plate cells and treat with this compound (e.g., 4 µM) or vehicle for 24 hours.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Clear the lysate by centrifugation (14,000 x g for 15 minutes at 4°C).
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p21, diluted according to manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Reprobe the membrane for a loading control (e.g., Actin) to ensure equal protein loading. Compare the band intensity of p21 between treated and control samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53 - Wikipedia [en.wikipedia.org]
- 6. cusabio.com [cusabio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. caymanchem.com [caymanchem.com]
- 9. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 10. scispace.com [scispace.com]
Determining the Optimal Concentration of SCH529074 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH529074 is a small molecule activator of the tumor suppressor protein p53.[1][2] It functions by binding to the DNA binding domain (DBD) of both wild-type and some mutant forms of p53, restoring its DNA binding and transcriptional activity.[3][4] This reactivation of p53 can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells, making this compound a compound of interest in cancer research.[3][5][6] Notably, while the query mentioned CXCR1/CXCR2 antagonism, this compound is primarily characterized as a p53 activator. Other compounds, such as SCH-479833 and SCH-527123, are known CXCR1/CXCR2 antagonists.[7][8][9]
These application notes provide a comprehensive guide to determining the optimal concentration of this compound for various cell culture-based assays. The protocols outlined below will enable researchers to effectively evaluate the biological activity of this compound in their specific cellular models.
Data Presentation: Reported Effective Concentrations of this compound
The optimal concentration of this compound is highly dependent on the cell line, assay type, and duration of treatment. Below is a summary of reported effective concentrations from various studies to serve as a starting point for experimental design.
| Parameter | Concentration Range | Cell Line / Context | Key Findings | Reference |
| EC50 (Proliferation) | 0.4 - 3.7 µM | Various tumor cell lines with mutant and wild-type p53 | Reduced proliferation, with mutant p53 cell lines being most sensitive. | [1] |
| Apoptosis Induction | 2 - 4 µM | H1975, H157, A549 (NSCLC cells) | Significant induction of early and late apoptosis. | [5][6] |
| Cell Viability Reduction | 2 - 4 µM | p53 mutant cells (H157, H1975, H322) and p53 WT cells (A549) | Significant decrease in cell viability after 24 hours. | [5] |
| Cell Cycle Arrest | 2 - 4 µM | NSCLC cells (H157, A549, HCT116, HCT116 p53-/-) | Induced G0/G1 phase cell cycle arrest. | [5] |
| Western Blotting | 4 µM | WiDr, H322, DLD-1 cells | Increased expression of p53-responsive genes like Bax and p21. | [3] |
| Chromatin Immunoprecipitation (ChIP) | 2.5 µg/mL | WiDr cells | To assess p53 binding to target gene promoters. | [3] |
Mandatory Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the application of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Growth inhibitory role of the p53 activator SCH 529074 in non‑small cell lung cancer cells expressing mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Small molecule antagonists for CXCR2 and CXCR1 inhibit human colon cancer liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small molecule antagonist of CXCR2 and CXCR1 inhibits tumor growth, angiogenesis, and metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule antagonist of CXCR2 and CXCR1 inhibits tumor growth, angiogenesis, and metastasis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing SCH529074-Induced Autophagy
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH529074 is a small molecule compound identified as an activator of the tumor suppressor protein p53.[1] Abrogations in p53 function are a hallmark of a vast number of human cancers, often correlating with aggressive disease and poor prognosis. This compound has been shown to bind to the DNA binding domain of both wild-type and some mutant p53 proteins, potentially restoring their transcriptional activity.[1] One of the critical cellular processes regulated by p53 is autophagy, a catabolic "self-eating" mechanism essential for cellular homeostasis, stress adaptation, and the elimination of damaged organelles and proteins. The role of p53 in autophagy is complex, with evidence suggesting it can act as both an inducer and an inhibitor depending on its subcellular localization and the cellular context.[2][3][4]
These application notes provide a comprehensive guide for researchers to investigate and quantify the induction of autophagy by this compound. The following sections detail the putative signaling pathways involved and provide step-by-step protocols for key experimental methods to assess autophagic activity.
Putative Signaling Pathway of this compound-Induced Autophagy
This compound, as a p53 activator, is hypothesized to induce autophagy primarily through p53-dependent mechanisms. Wild-type p53 can promote autophagy through two main routes:
-
Transcriptional Activation of Autophagy-Related Genes (ATGs): Activated p53 can translocate to the nucleus and upregulate the expression of genes essential for the autophagy process, such as DRAM (Damage-Regulated Autophagy Modulator), and various ATGs.[5]
-
Inhibition of the mTOR Pathway: p53 can activate AMP-activated protein kinase (AMPK) and tuberous sclerosis complex 2 (TSC2), leading to the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a master negative regulator of autophagy.[2][6] Inhibition of mTOR complex 1 (mTORC1) is a potent trigger for the initiation of autophagy.
The following diagram illustrates the potential signaling cascade initiated by this compound, leading to the induction of autophagy.
Caption: Putative signaling pathway of this compound-induced autophagy.
Experimental Workflow for Assessing Autophagy
A multi-faceted approach is recommended to robustly assess the impact of this compound on autophagy. The following workflow outlines the key experimental stages.
Caption: General experimental workflow for assessing autophagy.
Data Presentation: Quantitative Summary
The following table provides a template for summarizing quantitative data from the described experimental protocols. This structured format allows for easy comparison between different treatment conditions.
| Assay | Parameter Measured | Control | This compound | This compound + Bafilomycin A1 | Positive Control (e.g., Rapamycin) |
| Western Blot | LC3-II / Actin Ratio | ||||
| p62 / Actin Ratio | |||||
| GFP-LC3 Microscopy | Average GFP-LC3 Puncta per Cell | ||||
| mCherry-GFP-LC3 Microscopy | Autophagosomes (Yellow Puncta) per Cell | ||||
| Autolysosomes (Red Puncta) per Cell | |||||
| Ratio of Red to Yellow Puncta | |||||
| Transmission Electron Microscopy | Number of Autophagosomes per Cell Profile |
Experimental Protocols
Western Blotting for LC3 and p62
This protocol is for the detection of the conversion of LC3-I to LC3-II and the degradation of p62, key indicators of autophagic activity.
Materials:
-
Cells of interest
-
This compound
-
Bafilomycin A1 or Chloroquine (for autophagic flux assessment)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3, Rabbit anti-p62, Mouse anti-Actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the desired concentration of this compound for the indicated time. For autophagic flux analysis, include a condition where cells are co-treated with this compound and a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 2-4 hours of the this compound treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto SDS-PAGE gels. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-LC3 at 1:1000, anti-p62 at 1:1000, anti-Actin at 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an ECL detection reagent and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control (Actin). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction. A further accumulation of LC3-II in the presence of a lysosomal inhibitor confirms an increase in autophagic flux.[7][8][9]
mCherry-GFP-LC3 Tandem Fluorescence Assay
This assay allows for the monitoring of autophagic flux by differentiating between autophagosomes (yellow puncta) and autolysosomes (red puncta).
Materials:
-
Cells stably expressing the mCherry-GFP-LC3 plasmid
-
This compound
-
Live-cell imaging medium
-
Confocal microscope
Procedure:
-
Cell Seeding and Treatment: Seed mCherry-GFP-LC3 expressing cells on glass-bottom dishes. Treat with this compound as required.
-
Live-Cell Imaging:
-
Replace the culture medium with live-cell imaging medium.
-
Acquire images using a confocal microscope with appropriate lasers for GFP (e.g., 488 nm) and mCherry (e.g., 561 nm).
-
Capture images from multiple fields of view for each condition.
-
-
Image Analysis:
-
Identify and count the number of yellow (mCherry+GFP+) puncta, representing autophagosomes, and red (mCherry+GFP-) puncta, representing autolysosomes, per cell.
-
An increase in the number of red puncta, or an increased ratio of red to yellow puncta, indicates an increase in autophagic flux.[10][11][12]
-
Transmission Electron Microscopy (TEM)
TEM provides ultrastructural visualization of autophagic vesicles, offering a "gold standard" morphological assessment of autophagy.
Materials:
-
Cells treated with this compound
-
Fixative solution (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer)
-
Osmium tetroxide
-
Uranyl acetate (B1210297) and lead citrate (B86180) for staining
-
Resin for embedding
-
Ultramicrotome
-
Transmission Electron Microscope
Procedure:
-
Fixation: Fix cell monolayers or pellets with glutaraldehyde-based fixative for 1-2 hours at room temperature.
-
Post-fixation and Staining: Post-fix the samples in osmium tetroxide, followed by en bloc staining with uranyl acetate.
-
Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol (B145695) and embed in resin.
-
Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Staining: Stain the sections with uranyl acetate and lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope. Acquire images of whole-cell profiles at a magnification that allows for the identification of autophagosomes (double-membraned vesicles containing cytoplasmic material).
-
Quantification: Quantify the number of autophagosomes per cell cross-section. An increase in the number of autophagosomes in this compound-treated cells compared to controls indicates autophagy induction.[13][14][15][16][17]
By employing these detailed protocols and the structured data presentation format, researchers can effectively and rigorously assess the induction of autophagy by this compound, contributing to a deeper understanding of its cellular mechanisms and therapeutic potential.
References
- 1. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Regulation of autophagy by cytoplasmic p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P53-regulated autophagy and its impact on drug resistance and cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autophagy and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p53 Modulation of Autophagy Signaling in Cancer Therapies: Perspectives Mechanism and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mutant p53 as a Regulator and Target of Autophagy [frontiersin.org]
- 8. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 9. proteolysis.jp [proteolysis.jp]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The application of traditional transmission electron microscopy for autophagy research in Caenorhabditis elegans [biophysics-reports.org]
- 14. The application of traditional transmission electron microscopy for autophagy research in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The autophagy research in electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Dosing and Administration of SCH529074 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH529074 is a small molecule activator of the tumor suppressor protein p53.[1][2][3] In many cancers, p53 is inactivated by mutations, a significant number of which occur in its DNA binding domain (DBD), impairing its ability to regulate target genes involved in cell cycle arrest and apoptosis.[3][4] this compound has been shown to bind directly to the p53 DBD, restoring its wild-type function to various mutant forms of p53.[1][3] This chaperone-like activity promotes the DNA binding of mutant p53, leading to the induction of apoptosis in tumor cells and a reduction in tumor growth in preclinical models.[1] Furthermore, this compound can also stabilize wild-type p53 by inhibiting its ubiquitination mediated by HDM2.[1][3] These application notes provide detailed protocols for the in vivo dosing and administration of this compound in mouse models based on published preclinical studies.
Mechanism of Action: p53 Reactivation
This compound functions by directly interacting with the p53 protein. Its primary mechanisms of action are:
-
Reactivation of Mutant p53: It binds to the DNA binding domain of mutant p53, inducing a conformational change that restores its ability to bind to DNA response elements.[1]
-
Inhibition of p53 Ubiquitination: By binding to the p53 DBD, this compound interferes with the interaction between p53 and HDM2, a protein that targets p53 for degradation through ubiquitination. This leads to the stabilization and accumulation of wild-type p53.[1]
The restoration of p53 function leads to the transcriptional activation of target genes such as p21, Bax, and Puma, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1][5]
References
- 1. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming p53-independent off-target effects of SCH529074
Welcome to the technical support center for SCH529074. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a special focus on understanding and overcoming its p53-independent off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule designed to function as a chaperone that binds to the DNA binding domain (DBD) of mutant p53 proteins.[1][2][3] This binding is intended to restore the wild-type conformation and function to various oncogenic mutant forms of p53, thereby reactivating its tumor suppressor activities, such as inducing apoptosis and cell cycle arrest.[1][2][3] Additionally, this compound can inhibit the HDM2-mediated ubiquitination of wild-type p53, leading to its stabilization.[1][2][3]
Q2: I'm observing cellular effects like apoptosis and cell cycle arrest in my p53-null control cells after this compound treatment. Is this expected?
A2: Yes, this is an important observation that has been documented in the literature. This compound can exert growth-inhibitory effects through p53-independent mechanisms.[4][5] Studies in non-small cell lung cancer (NSCLC) and colon cancer cell lines have shown that this compound can induce apoptosis, G0/G1 cell cycle arrest, and autophagy even in cells that lack p53.[5][6] Therefore, it is crucial to include proper p53-null controls in your experiments to distinguish between on-target (p53-dependent) and off-target (p53-independent) effects.
Q3: What are the known p53-independent effects of this compound?
A3: The primary reported p53-independent effects of this compound are:
-
Induction of Apoptosis: this compound can trigger apoptosis in a dose-dependent manner irrespective of p53 status, associated with the activation of caspases 3 and 7.[5]
-
Cell Cycle Arrest: The compound can induce a G0/G1 phase cell cycle arrest in a p53-independent fashion, which is associated with the upregulation of the cyclin-dependent kinase inhibitor p21.[5]
-
Induction of Autophagy: An increase in the autophagy marker LC3-II has been observed in various cancer cell lines treated with this compound, regardless of their p53 status, indicating the induction of autophagy.[4][5]
Q4: How can I differentiate between p53-dependent and p53-independent effects in my experiments?
A4: The most effective way is to use a panel of cell lines with different p53 statuses:
-
p53-wild-type (e.g., A549, HCT116): To observe the combined on-target and potential off-target effects.
-
p53-mutant (e.g., H1975, H322, H157): The primary target cell lines for this compound's intended mechanism.
-
p53-null (e.g., H1299, HCT116 p53-/-): These are the critical control cells. Any effects observed in these cells are, by definition, p53-independent.[5][6]
By comparing the magnitude of the response (e.g., percentage of apoptotic cells) across these cell lines, you can infer the contribution of p53-dependent and independent pathways.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Problem 1: Unexpectedly high levels of apoptosis in p53-null control cells.
-
Possible Cause: This is likely a p53-independent off-target effect of this compound. The compound has been shown to induce apoptosis regardless of p53 status.[5][7]
-
Troubleshooting Steps:
-
Confirm Apoptosis: Use multiple assays to confirm that the observed cell death is indeed apoptosis. Annexin V/PI staining is standard. You can complement this with a caspase activity assay (e.g., Caspase-3/7 Glo) to confirm the involvement of executioner caspases.
-
Dose-Response Analysis: Perform a dose-response curve with this compound on your p53-null, p53-wild-type, and p53-mutant cell lines. This will help you determine if there is a therapeutic window where p53-dependent effects are more pronounced than the p53-independent ones.
-
Investigate Apoptotic Pathway: Use Western blotting to check the levels of key apoptosis-related proteins. While p53 would be absent, check for the upregulation of pro-apoptotic proteins like PUMA, which has been shown to be induced by this compound in a p53-independent manner.[5]
-
Problem 2: Cell cycle arrest is observed in all cell lines, making it difficult to assess the p53-restoring effect.
-
Possible Cause: this compound is known to cause G0/G1 cell cycle arrest independently of p53, often through the upregulation of p21.[5]
-
Troubleshooting Steps:
-
Verify p21 Induction: Perform RT-qPCR or Western blotting for p21 in your p53-null cells. If p21 is upregulated upon this compound treatment, this confirms the activation of a p53-independent pathway leading to cell cycle arrest.
-
Analyze Downstream p53 Targets: To isolate the p53-restoration effect, focus on other p53 target genes that are more exclusively regulated by p53 and might not be part of the off-target response. For example, assess the expression of BAX or PUMA at the protein level in your p53-mutant versus p53-null cells. While PUMA can be induced independently of p53, a significantly stronger induction in the p53-mutant line could indicate restored p53 activity.
-
Experimental Workflow for Dissection:
-
Treat p53-mutant and p53-null cells with this compound.
-
Perform cell cycle analysis using propidium (B1200493) iodide staining and flow cytometry.
-
In parallel, lyse cells from the same experiment and perform Western blotting for p53, p21, and another p53 target like BAX.
-
A p53-restoring effect would be indicated by a stronger induction of BAX in the p53-mutant cells compared to any basal changes in the p53-null cells, even if both show p21 induction and G1 arrest.
-
-
Problem 3: Autophagy is induced, complicating the interpretation of cell viability assays.
-
Possible Cause: this compound has been found to induce autophagy, as evidenced by increased LC3-II levels, irrespective of p53 status.[5] Autophagy can have both pro-survival and pro-death roles depending on the cellular context, which can confound cell viability readouts.
-
Troubleshooting Steps:
-
Confirm Autophagy: Monitor the conversion of LC3-I to LC3-II via Western blot. This is the standard method for detecting autophagosome formation.
-
Perform an Autophagic Flux Assay: The accumulation of LC3-II can mean either increased autophagosome formation or a blockage in their degradation. To distinguish these, treat cells with this compound in the presence and absence of a lysosomal inhibitor like chloroquine (B1663885) (CQ) or bafilomycin A1. A further increase in LC3-II levels in the presence of the inhibitor confirms that the autophagic flux (the entire process) is active.
-
Inhibit Autophagy to Assess its Role: To understand how autophagy is impacting your results, co-treat the cells with this compound and an autophagy inhibitor like chloroquine. If the combined treatment leads to a greater reduction in cell viability compared to this compound alone, it suggests that the induced autophagy is playing a pro-survival role.[5][6]
-
Data Presentation
The following tables summarize quantitative data on the effects of this compound across different cell lines, highlighting the p53-independent nature of some of its actions.
Table 1: Effect of this compound on Cell Viability
| Cell Line | p53 Status | This compound Concentration (µM) | % Cell Viability (Compared to Control) | Reference |
| H157 | Null (mutant) | 4 | ~20-25% | [7] |
| H1975 | Mutant | 4 | ~20-25% | [7] |
| H322 | Mutant | 4 | ~20-25% | [7] |
| A549 | Wild-Type | 4 | ~68% | [7] |
Table 2: Induction of Apoptosis by this compound (4 µM)
| Cell Line | p53 Status | Apoptosis Induction | Reference |
| H1299 | Null | Yes | [8][9] |
| WiDr (R273H) | Mutant | Yes | [8][9] |
| DLD-1 (S241F) | Mutant | Yes | [8][9] |
| HCT116 p53-/- | Null | Significant induction of early apoptosis | [10] |
Table 3: Induction of G0/G1 Cell Cycle Arrest by this compound (2 µM)
| Cell Line | p53 Status | % of Cells in G0/G1 Phase | Reference |
| H157 | Null (mutant) | 59% | [10] |
| A549 | Wild-Type | 72% | [10] |
| HCT116 | Wild-Type | 66% | [10] |
| HCT116 p53-/- | Null | 57% | [10] |
Experimental Protocols
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for detecting apoptosis by flow cytometry.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer cell membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.
-
Materials:
-
Cells treated with this compound and control cells.
-
Phosphate-buffered saline (PBS).
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).
-
Annexin V-FITC conjugate.
-
Propidium Iodide (PI) solution (e.g., 100 µg/mL).
-
-
Procedure:
-
Induce apoptosis using your desired method (e.g., treating with this compound for 24-48 hours).
-
Harvest cells, including any floating cells from the supernatant, by gentle centrifugation (e.g., 300 x g for 5 minutes).[11]
-
Wash the cells once with cold PBS.[12]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[12][13]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12] Gently vortex.
-
Incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[13]
-
Analyze immediately by flow cytometry.
-
-
Interpretation of Results:
-
Annexin V- / PI- : Live cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing cell cycle distribution by measuring DNA content.
-
Principle: PI stoichiometrically binds to double-stranded DNA.[1][2] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle. RNase treatment is necessary as PI also binds to double-stranded RNA.[2]
-
Materials:
-
Cells treated with this compound and control cells.
-
Phosphate-buffered saline (PBS).
-
Ice-cold 70% ethanol (B145695).
-
PI staining solution (e.g., 50 µg/mL PI in PBS).
-
RNase A solution (e.g., 100 µg/mL).
-
-
Procedure:
-
Harvest approximately 1-2 x 10^6 cells by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol. Add the ethanol dropwise while gently vortexing to prevent cell clumping.[14][15]
-
Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).[14][15]
-
Centrifuge the fixed cells (a higher speed may be needed, e.g., 850 x g) and discard the ethanol.[14]
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[15]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze by flow cytometry. Use a low flow rate to ensure accurate data acquisition.
-
-
Data Analysis: Use cell cycle analysis software to gate on single cells and model the distribution of cells in G0/G1, S, and G2/M phases based on the PI fluorescence histogram.
Autophagy Detection by LC3-II Western Blotting
This protocol is for monitoring autophagy by detecting the conversion of LC3-I to LC3-II.
-
Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine (B1630911) (PE) to form LC3-II, which is recruited to autophagosome membranes. This lipidation causes LC3-II to migrate faster on an SDS-PAGE gel than LC3-I. An increase in the amount of LC3-II is a hallmark of autophagy induction.
-
Materials:
-
Cells treated with this compound and control cells.
-
RIPA buffer with protease inhibitors.
-
SDS-PAGE gels (a higher percentage, e.g., 15%, or a 4-20% gradient gel is recommended for good separation of LC3-I and LC3-II).[6]
-
PVDF membrane (0.2 µm recommended).[16]
-
Primary antibody against LC3.
-
HRP-conjugated secondary antibody.
-
ECL substrate.
-
-
Procedure:
-
Culture and treat cells as required. For an autophagic flux experiment, include conditions with an autophagy inhibitor (e.g., 50 µM Chloroquine) for the last few hours of the this compound treatment.
-
Lyse cells in ice-cold RIPA buffer. It is recommended to process samples quickly as LC3 proteins can be labile.[16]
-
Determine protein concentration using a BCA or Bradford assay.
-
Load 20-40 µg of protein per lane on a high-percentage SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate with the primary LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Interpretation of Results:
-
LC3-I band: Typically runs at ~16-18 kDa.
-
LC3-II band: Typically runs at ~14-16 kDa.
-
An increase in the LC3-II band intensity (often normalized to a loading control like actin or GAPDH) relative to the control indicates an accumulation of autophagosomes.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. benchchem.com [benchchem.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. kumc.edu [kumc.edu]
- 14. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
Improving the solubility of SCH529074 for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with the solubility of SCH529074 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as an activator of the tumor suppressor protein p53.[1][2] In many cancers, p53 is mutated and non-functional.[3] this compound binds to the DNA binding domain (DBD) of both wild-type and some mutant p53 proteins.[3] This binding can restore the normal, growth-suppressing functions to mutant p53 and also inhibits its degradation by preventing ubiquitination mediated by HDM2.[3] This ultimately leads to the induction of apoptosis (programmed cell death) in tumor cells.[4]
Q2: In which solvents is this compound soluble?
This compound is a crystalline solid that is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1] It has low aqueous solubility.
Q3: What is the recommended storage condition for this compound stock solutions?
Stock solutions of this compound should be stored at -20°C or -80°C.[5] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. For instance, one supplier suggests that at -80°C, the stock solution is stable for up to 6 months, while at -20°C, it is stable for one month.[5]
Troubleshooting Guide
Issue 1: My this compound powder is not dissolving in DMSO.
-
Initial Dissolution: Ensure you are using a sufficient volume of high-purity, anhydrous DMSO. Vortex the solution vigorously for 1-2 minutes.
-
Sonication: If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes. This can help break up particulate matter and facilitate dissolution. One supplier notes that solubility in DMSO up to 10 mM may require sonication.
-
Gentle Warming: Gently warm the solution to 37°C for 10-15 minutes. Be cautious with this method, as excessive or prolonged heat can degrade the compound.
Issue 2: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous cell culture medium.
This is a common problem for compounds with low aqueous solubility. The high concentration of water in the medium causes the compound to "crash out."
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%, as most cells can tolerate this level. High concentrations of DMSO can be toxic to cells.
-
Dilution Method: It is critical to add the DMSO stock solution to the aqueous buffer/medium and not the other way around. Add the stock solution dropwise while vortexing or stirring the medium to ensure rapid and uniform mixing.
-
Pre-warming Medium: Pre-warming the cell culture medium to 37°C before adding the compound stock can sometimes help maintain solubility.
Issue 3: I am observing inconsistent results in my cell-based assays.
This could be due to inaccurate concentrations of the dissolved compound.
-
Ensure Complete Dissolution: Before making serial dilutions, ensure that your initial stock solution in 100% DMSO is a clear solution with no visible particulates. Any undissolved compound will lead to inaccurate final concentrations in your assay plates.
-
Visual Inspection: After diluting the compound into your final assay medium, visually inspect the wells (if possible) for any signs of precipitation. Precipitated compound is not bioavailable to the cells and will lead to unreliable data.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Source(s) |
| DMSO | ~25 mg/mL | ~44.3 mM | [1][2] |
| 10 mM (with sonication) | 10 mM | ||
| Ethanol | ~33 mg/mL | ~58.6 mM | [1][2] |
| 100 mM | 100 mM | ||
| DMF | ~33 mg/mL | ~58.6 mM | [1][2] |
Molecular Weight of this compound is approximately 563.56 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need 5.64 mg.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolution: Vortex the solution vigorously for 2-3 minutes.
-
Sonication: Place the vial in a water bath sonicator for 10-15 minutes to ensure complete dissolution.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulates.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Mechanism of action of this compound on the p53 pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent results in SCH529074 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with SCH529074, a small molecule activator of the p53 tumor suppressor protein.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that functions as a chaperone to reactivate mutant p53.[1][2] It binds directly to the DNA binding domain (DBD) of p53, restoring its wild-type conformation and enabling it to bind to DNA and activate downstream target genes involved in cell cycle arrest and apoptosis.[1][2] Additionally, this compound can inhibit the HDM2-mediated ubiquitination of wild-type p53, leading to its stabilization.[1][2]
Q2: I am not observing the expected decrease in cell viability after treating my cells with this compound. What could be the reason?
A2: Several factors could contribute to this. Firstly, confirm the p53 status of your cell line. This compound is most effective in cell lines harboring specific p53 mutations that are susceptible to its chaperone activity.[1] Secondly, some studies suggest that this compound can exert its effects in a p53-independent manner in certain cancer cells, so the expected outcome might differ based on the genetic background of the cells. It's also crucial to ensure the compound's stability and proper solubilization. Finally, the concentration and treatment duration are critical parameters that may need optimization for your specific cell line.
Q3: My Western blot results for p53 downstream targets (e.g., p21, BAX) are inconsistent. What should I check?
A3: Inconsistent Western blot results can arise from several sources. Ensure consistent cell lysis and protein quantification across all your samples. Verify the specificity and optimal dilution of your primary antibodies. The timing of sample collection after this compound treatment is also critical, as the induction of p53 target genes is time-dependent. It is advisable to perform a time-course experiment to determine the optimal time point for observing changes in your protein of interest.
Q4: I am having trouble with the solubility of this compound. What is the recommended solvent?
A4: According to supplier information, this compound is soluble in DMSO. For in vivo studies, specific formulations using a combination of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil have been described. If you observe precipitation, gentle heating and/or sonication may help in dissolving the compound.
Q5: Are there any known off-target effects of this compound?
A5: While the primary target of this compound is p53, like many small molecules, it may have off-target effects. Some studies have indicated that this compound can induce apoptosis and cell cycle arrest in a p53-independent manner in certain cell lines. It is always recommended to include appropriate controls in your experiments, such as p53-null cell lines, to distinguish between p53-dependent and -independent effects.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability/Proliferation Assay Results
| Potential Cause | Troubleshooting Step |
| Compound Instability/Degradation | Prepare fresh stock solutions of this compound in DMSO for each experiment. Store stock solutions at -20°C or -80°C for long-term storage, aliquoted to avoid repeated freeze-thaw cycles. |
| Incorrect Seeding Density | Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the treatment period. Over-confluent or sparse cultures can lead to variability. |
| Cell Line Specific Response | The sensitivity to this compound can vary significantly between different cell lines. Perform a dose-response curve for each new cell line to determine the optimal concentration (EC50). |
| p53 Status of the Cell Line | Confirm the p53 mutation status of your cell line. The reactivation of mutant p53 is a key mechanism of this compound.[1] Include cell lines with known p53 status (wild-type, mutant, and null) as controls. |
Issue 2: Low or No Induction of Apoptosis
| Potential Cause | Troubleshooting Step |
| Suboptimal Treatment Conditions | Optimize the concentration of this compound and the treatment duration. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. |
| Insensitive Apoptosis Assay | Use a sensitive and well-validated apoptosis assay, such as Annexin V/Propidium Iodide staining followed by flow cytometry. Ensure proper compensation and gating. |
| Cellular Resistance to Apoptosis | Some cell lines may have intrinsic resistance to apoptosis. Consider co-treatment with other agents that may sensitize the cells to p53-mediated apoptosis. |
| p53-Independent Effects | In some cell lines, this compound may induce other forms of cell death or cell cycle arrest rather than apoptosis. Analyze cell cycle distribution using flow cytometry. |
Issue 3: Variability in Western Blot Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure uniform cell lysis and accurate protein quantification. Use a consistent lysis buffer and protocol for all samples. |
| Antibody Performance | Validate your primary antibodies for specificity and determine the optimal working dilution. Use appropriate positive and negative controls. |
| Loading Inconsistencies | Use a reliable loading control (e.g., β-actin, GAPDH) to normalize for protein loading. Ensure equal amounts of protein are loaded in each lane. |
| Timing of Protein Expression | The expression of p53 target proteins can be transient. Perform a time-course experiment to identify the peak expression time after this compound treatment. |
Experimental Protocols
Cell Viability Assay (Calcein AM)
-
Prepare a serial dilution of this compound in a 96-well plate.
-
Seed 5,000 cells per well in a final volume of 200 µL.[1]
-
Incubate the plate at 37°C for 72 hours.[1]
-
Remove the culture medium.
-
Add 50 µL of Calcein AM solution (10 µg/mL) to each well and incubate for 10-20 minutes at room temperature in the dark.[1]
-
Read the fluorescence at an excitation of 485 nm and an emission of 535 nm.[1]
Western Blotting
-
Treat cells with the desired concentration of this compound for the optimal duration.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., p53, p21, BAX, PUMA, and a loading control) overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Seed cells and treat with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Visualizations
References
- 1. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing SCH529074 treatment duration for maximum apoptosis
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing SCH529074 treatment duration to achieve maximum apoptosis in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that functions as an activator of the p53 tumor suppressor protein. It binds to the DNA-binding domain (DBD) of both mutant and wild-type p53.[1][2] For mutant p53, it acts as a "chaperone" to restore its normal, growth-suppressive conformation and function.[1][2][3] Additionally, this compound can inhibit the HDM2-mediated ubiquitination of wild-type p53, leading to its stabilization.[1][2] This activation of p53 leads to the transcription of target genes involved in apoptosis and cell cycle arrest, such as BAX, PUMA, and p21.[1][4][5] Some studies suggest that this compound may also induce apoptosis through p53-independent pathways in certain cancer cell lines.[6]
Q2: How do I determine the optimal concentration of this compound for my cell line?
A2: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for inhibiting cell proliferation. A common method is the Bromodeoxyuridine (BrdU) incorporation assay or a Calcein AM proliferation assay, typically performed over 72 hours with a range of this compound concentrations (e.g., 0 to 20 µM).[1]
Q3: What is a typical treatment duration for inducing apoptosis with this compound?
A3: Published studies have used various treatment durations, commonly ranging from 24 to 72 hours for in vitro experiments.[1][7] For instance, apoptosis induction has been observed in some cell lines after 24 hours of treatment, while others may require longer exposure, such as 48 hours, to see significant effects.[1][4] To determine the optimal duration for maximum apoptosis in your specific cell line, a time-course experiment is essential.
Q4: What are the key markers to assess this compound-induced apoptosis?
A4: Key markers for assessing apoptosis include the externalization of phosphatidylserine (B164497) (detected by Annexin V staining), activation of caspases (particularly caspase-3 and -7), and the cleavage of downstream targets like PARP.[8] Additionally, examining the expression levels of pro-apoptotic proteins from the Bcl-2 family, such as Bax and PUMA, can provide further evidence of apoptosis induction.[1][5]
Troubleshooting Guides
Problem 1: Low or no apoptosis observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal drug concentration | Perform a dose-response study to identify the EC50 for your cell line. Published effective concentrations are often in the low micromolar range (e.g., 4 µM).[1][7] |
| Insufficient treatment duration | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the time point of maximum apoptosis. Some cell lines may require longer exposure to the compound.[1] |
| Cell line resistance | Consider the p53 status of your cell line. While this compound can reactivate some p53 mutants, it may be less effective against others or in p53-null cells.[1] Some studies suggest p53-independent effects, but these may also be cell-type specific.[6] |
| Incorrect apoptosis assay | Use a combination of assays to confirm apoptosis. For example, complement Annexin V/PI staining with a functional assay like caspase activity measurement or a biochemical one like Western blotting for cleaved PARP. |
Problem 2: High background in Annexin V staining.
| Possible Cause | Suggested Solution |
| Mechanical stress during cell harvesting | Handle cells gently during trypsinization and washing steps to avoid membrane damage that can lead to false-positive Annexin V staining. |
| Over-incubation with staining reagents | Adhere to the recommended incubation times in the protocol. Prolonged incubation can lead to non-specific binding.[9] |
| Cells are necrotic rather than apoptotic | Use a viability dye like Propidium Iodide (PI) or 7-AAD to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive). |
Quantitative Data Summary
Table 1: Effect of this compound on Cell Proliferation (EC50)
| Cell Line | Origin | p53 Status | Proliferation EC50 (µM) |
| MDA-MB-468 | Breast Cancer | Mutant (R273H) | 0.85 |
| DLD-1 | Colon Cancer | Mutant (S241F) | 0.27 |
| WiDr | Colon Cancer | Mutant (R273H) | Not specified |
| H460 | Lung Cancer | Wild Type | Not specified |
| Data summarized from a study where proliferation was measured after 72 hours of treatment.[1] |
Table 2: Induction of Apoptosis and Caspase Activity by this compound
| Cell Line | p53 Status | Treatment | % Apoptotic Cells (Annexin V+) | Caspase 3/7 Activity (Fold Increase) |
| WiDr | Mutant (R273H) | 4 µM this compound (24h) | Increased | > 2-fold |
| MB-468 | Mutant (R273H) | 4 µM this compound (24h) | Increased | > 2-fold |
| DLD-1 | Mutant (S241F) | 4 µM this compound (24h) | Increased | Not specified |
| H1299 | p53-null | 4 µM this compound (24h) | No significant increase | No increase |
| Data compiled from studies using FACS analysis for apoptosis and a luminescent assay for caspase activity.[1] |
Experimental Protocols
Protocol 1: Time-Course Analysis of Apoptosis using Annexin V/PI Staining
This protocol is designed to determine the optimal treatment duration of this compound for inducing apoptosis.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
Treatment: After allowing cells to adhere overnight, treat them with a predetermined optimal concentration of this compound. Include a vehicle control (e.g., DMSO).
-
Time Points: Harvest cells at various time points (e.g., 12, 24, 48, and 72 hours) post-treatment.
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells.
-
Centrifuge the cell suspension and wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[9]
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Use unstained and single-stained controls for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
-
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases to confirm the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a suitable density.
-
Treatment: Treat cells with this compound at the desired concentration and for the optimal duration determined from the time-course experiment. Include appropriate controls.
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well according to the manufacturer's protocol.
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
Protocol 3: Western Blot for Apoptosis Markers
This protocol is used to detect changes in the expression of key apoptosis-related proteins.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bax, anti-PUMA, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like actin to normalize protein levels.
-
Visualizations
Caption: p53-dependent apoptosis pathway induced by this compound.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Troubleshooting logic for low apoptosis induction.
References
- 1. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Oncogenic Mutant p53 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: SCH529074 In Vivo Toxicity Mitigation
Disclaimer: There is limited publicly available information specifically detailing the in vivo toxicity profile of SCH529074. This guide is formulated based on general principles of preclinical toxicology, strategies for minimizing the toxicity of small molecule inhibitors, and the known pharmacology of p53 activators. The recommendations provided herein are intended for research purposes only and should be adapted to specific experimental contexts in consultation with institutional animal care and use committees and established safety protocols.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound and how might it relate to potential in vivo toxicity?
A1: this compound is a small molecule activator of the tumor suppressor protein p53.[1][2][3] It is designed to restore wild-type function to mutant p53, thereby inducing apoptosis or cell cycle arrest in cancer cells.[1][2][3] Potential on-target toxicity could arise from the activation of p53 in normal tissues, which might lead to apoptosis or cell cycle arrest in healthy, proliferating cells. Off-target toxicities, which are common with small molecule inhibitors, could affect various organs and systems and are dependent on the compound's interactions with other cellular targets.
Q2: What are the typical initial steps to assess the in vivo toxicity of a compound like this compound?
A2: The initial assessment of in vivo toxicity typically involves a dose range-finding (DRF) study in a small cohort of animals.[4][5] The primary goals of a DRF study are to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity, and to identify potential target organs for toxicity.[4][5] Key parameters to monitor during a DRF study include changes in body weight, food and water consumption, clinical signs of distress (e.g., ruffled fur, lethargy), and hematological and serum chemistry markers.[4][5]
Q3: Are there general signs of toxicity that I should monitor for in animals treated with this compound?
A3: Yes, general signs of toxicity to monitor in animal models include:
-
Physical Appearance: Ruffled fur, hunched posture, piloerection.
-
Behavioral Changes: Lethargy, hyperactivity, social isolation, changes in gait.
-
Body Weight: A significant and progressive loss of body weight is a key indicator of toxicity.
-
Food and Water Intake: Reduced consumption can indicate adverse effects.
-
Gastrointestinal Issues: Diarrhea or constipation.
-
Labored Breathing: A potential sign of respiratory or cardiovascular distress.
Q4: Can the formulation of this compound influence its in vivo toxicity?
A4: Absolutely. The formulation can significantly impact the pharmacokinetic profile of a drug, which in turn can affect its toxicity.[6][7][8][9][10] For orally administered compounds like this compound, strategies to reduce toxicity include:
-
Modified-Release Formulations: These can reduce the peak plasma concentration (Cmax) while maintaining the total drug exposure (Area Under the Curve, AUC), potentially mitigating Cmax-related toxicities.[6]
-
Solubility Enhancement: For poorly soluble compounds, enhancing solubility can improve bioavailability and allow for lower, more consistent dosing, which may reduce toxicity.[8][9]
-
Vehicle Selection: The choice of vehicle for administration is critical. Some vehicles can cause local or systemic toxicity, so it is essential to use well-tolerated, standard vehicles.[11]
Troubleshooting Guides
Issue 1: Unexpected Mortality or Severe Morbidity at a Presumed Safe Dose
Possible Causes:
-
Formulation Error: Incorrect concentration of this compound in the dosing solution.
-
Rapid Absorption and High Cmax: The formulation may lead to a rapid spike in plasma concentration, causing acute toxicity.
-
Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects.
-
Species-Specific Sensitivity: The chosen animal model may be particularly sensitive to the compound.
Troubleshooting Steps:
-
Verify Formulation: Re-analyze the concentration and homogeneity of the dosing formulation. Prepare a fresh batch and confirm its accuracy.
-
Pharmacokinetic (PK) Analysis: Conduct a pilot PK study to determine the Cmax, Tmax, and AUC of this compound in the chosen animal model and formulation.
-
Modify Formulation for Slower Release: If the Cmax is high, consider a formulation that provides a slower release profile, such as a suspension in a viscous vehicle or a lipid-based formulation.[6][7][8]
-
Evaluate Vehicle Toxicity: Administer the vehicle alone to a control group of animals to rule out any vehicle-related adverse effects.
-
Dose Escalation Study: Perform a careful dose escalation study to determine the MTD in the specific animal model being used.[4]
Issue 2: Organ-Specific Toxicity Observed (e.g., Hepatotoxicity, Nephrotoxicity)
Possible Causes:
-
On-Target Toxicity: Activation of p53 in the affected organ leading to cell death.
-
Off-Target Kinase Inhibition: this compound may inhibit other kinases that are crucial for the function of that specific organ.
-
Metabolite-Induced Toxicity: A metabolite of this compound, rather than the parent compound, may be causing the toxicity.
Troubleshooting Steps:
-
Histopathological Analysis: Conduct a thorough histopathological examination of the affected organs to characterize the nature and extent of the damage.
-
Biomarker Monitoring: Regularly monitor serum biomarkers associated with the function of the target organ (e.g., ALT/AST for liver, BUN/creatinine for kidney).
-
Dose Reduction/Interruption: If organ toxicity is detected, consider reducing the dose or temporarily interrupting treatment to see if the effects are reversible.
-
Combination Therapy: Investigate the possibility of co-administering a protective agent. For example, if hepatotoxicity is a concern, co-treatment with an antioxidant or a compound that supports liver function could be explored.[12][13][14]
-
Pharmacodynamic (PD) Studies: In the target organ, assess the level of p53 activation and the inhibition of potential off-target kinases to understand the mechanism of toxicity.
Quantitative Data Summary
As specific in vivo toxicity data for this compound is not available, the following table provides a template for how to structure and present such data when it is generated during preclinical studies.
Table 1: Example Dose Range-Finding Study Results for Compound XYZ
| Dose Group (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Serum Biomarker Changes (Fold Change from Control) |
| Vehicle Control | 5 | +5.2 | None observed | ALT: 1.0, BUN: 1.0 |
| 10 | 5 | +3.1 | Mild lethargy on Day 2 | ALT: 1.2, BUN: 1.1 |
| 30 | 5 | -2.5 | Moderate lethargy, ruffled fur | ALT: 2.5, BUN: 1.8 |
| 100 | 5 | -15.8 | Severe lethargy, hunched posture, mortality (2/5) | ALT: 8.7, BUN: 4.2 |
This is a hypothetical example. All data should be generated through rigorous, ethically approved experimental protocols.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination
Objective: To determine the highest dose of this compound that can be administered to a specific animal model without causing unacceptable toxicity.
Methodology:
-
Animal Model: Select a relevant rodent (e.g., mice or rats) and non-rodent species.
-
Dose Selection: Based on in vitro efficacy data, select a starting dose and a series of escalating doses (e.g., 2-fold or 3-fold increments).[4]
-
Dosing Regimen: Administer this compound via the intended clinical route (e.g., oral gavage) for a defined period (e.g., 7-14 days).
-
Monitoring:
-
Record clinical signs of toxicity daily.
-
Measure body weight daily.
-
Measure food and water intake daily.
-
Collect blood samples at baseline and at the end of the study for hematology and serum chemistry analysis.
-
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.
-
Data Analysis: The MTD is typically defined as the highest dose that does not result in mortality, significant body weight loss (e.g., >15-20%), or severe clinical signs of toxicity.
Visualizations
Caption: Mechanism of action of this compound as a p53 activator.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 5. benchchem.com [benchchem.com]
- 6. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology [pharmaceutical-technology.com]
- 11. acs.org [acs.org]
- 12. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advanced Strategies for Therapeutic Targeting of Wild-Type and Mutant p53 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Refining Western Blot Protocol for p21 and PUMA Detection with SCH529074
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using SCH529074 and performing Western blot analysis for the downstream targets p21 and PUMA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule activator of the p53 tumor suppressor protein.[1][2][3][4] It functions by binding to the DNA binding domain (DBD) of p53.[1][5] This binding can restore the function of some mutant forms of p53 and also inhibits the HDM2-mediated ubiquitination and subsequent degradation of wild-type p53.[1][2][5] By stabilizing and activating p53, this compound can induce the expression of downstream target genes involved in cell cycle arrest and apoptosis, such as p21 and PUMA.[1][6][7]
Q2: What is the expected effect of this compound on p21 and PUMA expression?
A2: Treatment of cancer cells with this compound is expected to increase the protein expression of both p21 and PUMA.[1][6][7] This upregulation can occur through both p53-dependent and, in some cases, p53-independent mechanisms.[6][7]
Q3: What are the primary functions of p21 and PUMA in the p53 signaling pathway?
A3: In the p53 signaling pathway, p21 (also known as CDKN1A) primarily functions as a cyclin-dependent kinase inhibitor, leading to cell cycle arrest, typically at the G1/S checkpoint.[8][9][10] PUMA (p53 upregulated modulator of apoptosis) is a pro-apoptotic protein that promotes cell death.[8][11] The balance between the induction of p21 and PUMA can determine the cellular outcome (cell cycle arrest vs. apoptosis) following p53 activation.[8]
Quantitative Data Summary
The following tables summarize the expected quantitative effects of this compound on cell viability and target protein expression. These tables should be used as a reference, and researchers should generate their own dose-response and time-course data for their specific cell lines and experimental conditions.
Table 1: Effect of this compound on Cell Viability
| Cell Line | p53 Status | This compound Concentration (µM) | Treatment Duration (hours) | Expected Outcome |
| H157, H1975, H322 | Mutant | 2 - 4 | 24 | Significant decrease in cell viability (to 20-25%)[1] |
| A549 | Wild-Type | 4 | 24 | Decrease in cell viability (to 68%)[1] |
| DLD-1 | Mutant (S241F) | 4 | - | Induction of apoptosis[5] |
| WiDr | Mutant (R273H) | 4 | - | Induction of apoptosis[5] |
Table 2: Qualitative Effect of this compound on p21 and PUMA Protein Expression
| Cell Line | p53 Status | This compound Concentration (µM) | Treatment Duration | Effect on p21 | Effect on PUMA |
| WiDr, H322, DLD-1 | Mutant | 4 | - | Increased expression[5] | Increased expression[5] |
| NSCLC cell lines | Mutant & Wild-Type | Not specified | - | p53-independent upregulation[6][7] | p53-independent upregulation[6][7] |
Experimental Protocols
A detailed protocol for Western blot analysis of p21 and PUMA is provided below.
1. Cell Lysis
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (150 mM NaCl, 1.0% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with a protease and phosphatase inhibitor cocktail.[10][12]
-
For complete lysis, especially for nuclear proteins like p21, sonication on ice is recommended.[12]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5-10 minutes.
-
Load 20-50 µg of protein per lane onto a 12% SDS-polyacrylamide gel for p21 (a small protein) and a 10-12% gel for PUMA.[10] Using gradient gels can also improve the resolution of low-abundance proteins.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
3. Protein Transfer
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. For small proteins like p21, a 0.2 µm pore size membrane is recommended.[13]
-
Use a wet or semi-dry transfer system. For p21, a 1-hour transfer at 100V is generally sufficient; avoid overnight transfers to prevent the protein from transferring through the membrane.[10]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibodies against p21 and PUMA diluted in blocking buffer overnight at 4°C with gentle agitation.[14] A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times for 10 minutes each with TBST.[14]
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[14]
-
Wash the membrane three times for 10 minutes each with TBST.[14]
5. Detection
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Visualizations
Caption: Western Blot Experimental Workflow for p21 and PUMA Detection.
Caption: this compound-mediated p53 Signaling Pathway.
Troubleshooting Guide
Problem 1: Weak or No Signal for p21 or PUMA
| Possible Cause | Recommended Solution |
| Low Protein Abundance | Increase the amount of protein loaded per lane (up to 50-100 µg). Consider enriching for your target protein through methods like immunoprecipitation.[15] |
| Inefficient Protein Extraction | Use a lysis buffer optimized for your target protein's subcellular location and ensure complete lysis, potentially with sonication.[12][15] Always include protease and phosphatase inhibitors.[12] |
| Poor Protein Transfer | For small proteins like p21, use a 0.2 µm PVDF membrane and avoid long transfer times.[13][15] Confirm transfer efficiency with Ponceau S staining. |
| Suboptimal Antibody Concentration | Titrate your primary antibody to determine the optimal concentration. You can try increasing the concentration or incubating for a longer period (e.g., overnight at 4°C).[13][15] |
| Inactive Antibody | Ensure proper storage of antibodies. Check the antibody's activity with a positive control.[15] |
Problem 2: High Background
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time or use a higher concentration of the blocking agent.[13] Some antibodies work better with a specific blocking agent (e.g., BSA vs. non-fat milk); check the antibody datasheet.[13] |
| Primary Antibody Concentration Too High | Decrease the concentration of the primary antibody. |
| Inadequate Washing | Increase the number and/or duration of washes with TBST after antibody incubations. |
| Contaminated Blocking Buffer | Filter the blocking buffer to remove any precipitates that may cause dark spots.[15] |
Problem 3: Non-Specific Bands
| Possible Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Reduce the concentration of the primary antibody. |
| Non-Specific Antibody Binding | Ensure the blocking step is adequate. Try a different blocking buffer. Check the antibody datasheet for information on specificity and potential cross-reactivity. |
| Protein Degradation | Use fresh samples and always include protease inhibitors in your lysis buffer.[12] Degradation can appear as a smear or bands below the expected molecular weight.[12] |
| Secondary Antibody Non-Specificity | Run a control lane with only the secondary antibody to check for non-specific binding. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Growth inhibitory role of the p53 activator SCH 529074 in non‑small cell lung cancer cells expressing mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PUMA mediates the apoptotic response to p53 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p21 in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation of p53/p21/PUMA alliance and disruption of PI-3/Akt in multimodal targeting of apoptotic signaling cascades in cervical cancer cells by a pentacyclic triterpenediol from Boswellia serrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
Best practices for long-term storage of SCH529074
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and effective use of SCH529074, a potent p53 activator. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of its mechanism of action.
Best Practices for Long-Term Storage
Proper storage of this compound is critical to maintain its stability and ensure experimental reproducibility.
Storage Conditions Summary
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years[1] | Protect from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[2] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month[2] | Use for shorter-term storage. |
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during experiments with this compound.
FAQs
-
What is the mechanism of action of this compound? this compound is a small molecule that acts as a chaperone to restore the wild-type function of mutant p53.[3] It binds to the DNA binding domain (DBD) of p53, stabilizing its active conformation and enabling it to bind to target DNA sequences.[3][4] Additionally, this compound can inhibit the HDM2-mediated ubiquitination of both wild-type and mutant p53, leading to p53 stabilization and accumulation.[2][3][4]
-
Is this compound effective against all types of p53 mutations? this compound has been shown to be effective against a variety of p53 mutants, including common "hotspot" mutations.[4] However, its efficacy can vary depending on the specific mutation and the cellular context. A single amino acid change in p53 (N268R) has been shown to abolish the binding of this compound.[3][5]
-
Does this compound have any p53-independent effects? Yes, some studies have reported that this compound can exert its growth-inhibitory functions in a p53-independent manner.[6][7] These effects may include the induction of autophagy.[6][7] It is important to include appropriate p53-null cell lines as controls in your experiments to investigate potential p53-independent activities.
Troubleshooting
-
Problem: Inconsistent or weaker-than-expected results in cell-based assays.
-
Possible Cause 1: Compound Instability. Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of this compound.
-
Solution: Prepare fresh aliquots of the stock solution and store them at -80°C for long-term use. For short-term use, store at -20°C for no longer than one month.[2]
-
-
Possible Cause 2: Solubility Issues. this compound may precipitate out of solution, especially at higher concentrations or in aqueous media.
-
Solution: Ensure the compound is fully dissolved in the initial solvent (e.g., DMSO) before further dilution in cell culture media. Visually inspect for any precipitation. Sonication may aid in dissolution.
-
-
Possible Cause 3: Cell Line Specificity. The cellular response to this compound can be highly dependent on the cell line and its specific p53 mutation.
-
Solution: Confirm the p53 status of your cell line. Test a range of concentrations to determine the optimal working concentration for your specific cell model.
-
-
-
Problem: High cell viability or no induction of apoptosis observed.
-
Possible Cause 1: p53-Independent Growth. The cancer cells being used may have survival pathways that are independent of p53.
-
Possible Cause 2: Insufficient Treatment Duration or Concentration. The concentration of this compound or the duration of treatment may not be sufficient to induce apoptosis.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line.
-
-
Possible Cause 3: Autophagy Induction. this compound has been shown to induce autophagy, which can sometimes act as a pro-survival mechanism.[6][7]
-
Solution: Consider co-treatment with an autophagy inhibitor, such as chloroquine (B1663885) (CQ), to see if this enhances apoptosis.[7]
-
-
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
1. Cell Viability/Proliferation Assay (Calcein AM)
-
Objective: To determine the effect of this compound on cell viability.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete media.
-
Prepare serial dilutions of this compound in complete media.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for 72 hours.
-
Remove the media and add 50 µL of Calcein AM solution (10 µg/mL in PBS) to each well.
-
Incubate at room temperature for 10-20 minutes in the dark.
-
Read the fluorescence at an excitation of 485 nm and an emission of 535 nm.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Treat cells with the desired concentration of this compound for the indicated time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
3. Western Blotting
-
Objective: To analyze the protein expression levels of p53 and its downstream targets.
-
Methodology:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p53, p21, BAX, PUMA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
4. Immunoprecipitation
-
Objective: To study the interaction between p53 and other proteins.
-
Methodology:
-
Treat cells with this compound.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with a primary antibody against the protein of interest (e.g., p53) overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in reactivating mutant p53 and inhibiting HDM2.
Experimental Workflow for Assessing this compound Activity
Caption: A typical experimental workflow to evaluate the efficacy of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53-therapeutics.com [p53-therapeutics.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Growth inhibitory role of the p53 activator SCH 529074 in non‑small cell lung cancer cells expressing mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Unexpected Cell Cycle Analysis Results with SCH529074: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cell cycle analysis results when working with SCH529074. Our aim is to help you interpret your data and refine your experimental approach.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on the cell cycle?
A1: The primary expected effect of this compound is an arrest of cells in the G0/G1 phase of the cell cycle.[1][2] This is mediated by its function as a p53 activator. This compound binds to the DNA binding domain (DBD) of both wild-type and mutant p53, restoring its tumor-suppressive functions.[1][3][4] This leads to the upregulation of downstream targets like p21, a cyclin-dependent kinase inhibitor that prevents the transition from G1 to S phase.[3][5]
Q2: We observe G0/G1 arrest in our p53-null cell line treated with this compound. Is this an off-target effect?
A2: This is a documented observation and may not be a classical "off-target" effect in the sense of binding to an unrelated protein, but rather a p53-independent mechanism of action. Studies in non-small cell lung cancer (NSCLC) cell lines have shown that this compound can induce G0/G1 cell cycle arrest and upregulate p21 and PUMA irrespective of the cells' p53 status.[6][7] This suggests the compound may engage with other pathways that regulate the cell cycle.
Q3: Our cell cycle analysis shows a significant increase in the sub-G1 population after this compound treatment. What does this indicate?
A3: An increased sub-G1 peak in a cell cycle histogram is a hallmark of apoptosis, representing fragmented DNA from dying cells. This compound has been shown to induce apoptosis in various tumor cell lines.[3][5] This effect can be p53-dependent, through the upregulation of pro-apoptotic genes like BAX and PUMA, or p53-independent.[3][6]
Q4: We are not observing any significant cell cycle changes in our normal (non-cancerous) cell line treated with this compound. Is the compound inactive?
A4: Not necessarily. Studies have shown that this compound has minimal effect on the cell cycle profile of normal human fibroblasts even at concentrations that are effective in tumor cells.[3] This suggests a degree of tumor cell selectivity. It is crucial to have a positive control (a sensitive cancer cell line) in your experiments to confirm the compound's activity.
Troubleshooting Guide for Unexpected Results
| Unexpected Result | Potential Cause | Recommended Action |
| No G0/G1 arrest observed in a p53-mutant cancer cell line. | 1. Compound Inactivity: Degradation of the compound or issues with its formulation. 2. Cell Line Resistance: The specific p53 mutation may not be amenable to rescue by this compound, or the cell line may have downstream defects in the p53 pathway. 3. Incorrect Dosage or Treatment Duration: Insufficient concentration or time for the compound to exert its effect. | 1. Verify Compound Activity: Use a new batch of this compound and test it on a known sensitive cell line. 2. Confirm p53 Pathway Integrity: Perform a Western blot to check for the upregulation of p21 and other p53 targets. 3. Dose-Response and Time-Course Experiment: Treat cells with a range of concentrations and for different durations. |
| Cell cycle arrest in a different phase (e.g., G2/M). | 1. Cell Line Specific Effects: The genetic background of the cell line could lead to an atypical response. 2. Potential for Other Mechanisms: While primarily a p53 activator, this compound's full range of cellular interactions may not be completely understood. | 1. Literature Review: Search for studies using this compound in your specific cell model. 2. Mechanism of Action Studies: Investigate the expression of G2/M checkpoint proteins (e.g., cyclins, CDKs). |
| High levels of cell death obscuring cell cycle analysis. | 1. Excessive Compound Concentration: The dose used may be too cytotoxic for the specific cell line. 2. Apoptosis Induction: this compound is a known inducer of apoptosis.[3][5] | 1. Titrate Compound Concentration: Perform a dose-response experiment to find a concentration that induces cell cycle arrest with minimal cell death. 2. Apoptosis Assay: Confirm apoptosis using Annexin V/PI staining to distinguish it from necrosis. |
Experimental Protocols
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 24, 48 hours).
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. Add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle (sub-G1, G0/G1, S, and G2/M).
Visualizing the Pathways and Processes
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Cell Cycle Analysis.
Caption: Troubleshooting Decision Tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Growth inhibitory role of the p53 activator SCH 529074 in non‑small cell lung cancer cells expressing mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the stability of SCH529074 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of SCH529074 in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Precipitation in DMSO stock solution upon storage | - Poor solubility at the stored concentration.- Compound degradation to an insoluble product.- Absorption of water by DMSO, reducing solubility. | - Prepare a more dilute stock solution.- Ensure DMSO is anhydrous and handle it in a low-humidity environment.- Briefly sonicate the solution to aid redissolving. If precipitation persists, filter the solution before use to remove insoluble material. |
| Precipitation when diluting DMSO stock into aqueous buffer/media | - The final concentration of this compound exceeds its solubility in the aqueous solution.- The percentage of DMSO in the final solution is too low to maintain solubility. | - Increase the final percentage of DMSO in the aqueous solution (ensure it is compatible with your experimental system).- Prepare the working solution by adding the aqueous buffer to the DMSO stock dropwise while vortexing to improve mixing and prevent localized high concentrations.- Consider the use of solubilizing agents such as PEG300 or Tween-80 in your final formulation, particularly for in vivo studies.[1] |
| Inconsistent experimental results | - Degradation of this compound in the working solution over the course of the experiment.- Inconsistent preparation of stock or working solutions.- Multiple freeze-thaw cycles of the stock solution. | - Prepare fresh working solutions for each experiment from a frozen stock.- Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.- Standardize the solution preparation protocol across all experiments. |
| Loss of compound activity over time in aqueous solution | - Hydrolysis or oxidation of this compound in the aqueous environment. | - Prepare fresh working solutions immediately before use.- If the experiment requires long-term incubation, conduct a stability study to determine the rate of degradation under your specific experimental conditions (see Experimental Protocols).- Adjust the pH of the buffer, as the stability of small molecules can be pH-dependent. |
Frequently Asked Questions (FAQs)
1. What are the recommended solvents for preparing this compound stock solutions?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[2] For cell-based assays, DMSO is the most commonly used solvent for preparing high-concentration stock solutions.
2. What is the recommended storage condition and stability for this compound stock solutions in DMSO?
For long-term storage, it is recommended to store this compound stock solutions at -80°C, where they can be stable for up to 6 months.[1] For shorter-term storage, aliquots can be kept at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. As a solid, this compound is stable for at least 4 years when stored at -20°C.[2]
3. How stable is this compound in aqueous solutions (e.g., cell culture media, buffers)?
Currently, there is limited publicly available data on the degradation kinetics and half-life of this compound in various aqueous solutions. The stability of small molecules in aqueous environments can be influenced by several factors including pH, temperature, and the presence of other components in the solution. It is highly recommended that researchers perform their own stability assessment under their specific experimental conditions. A general protocol for this is provided below.
4. What are the signs of this compound degradation?
Degradation of this compound can manifest as a loss of biological activity, leading to inconsistent or unexpected experimental results. Analytically, degradation can be observed as a decrease in the peak area of the parent compound and the appearance of new peaks in techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
5. How can I enhance the stability of this compound in my working solutions?
To enhance the stability of this compound in your working solutions, consider the following:
-
Prepare Fresh: Always prepare working solutions fresh for each experiment from a frozen DMSO stock.
-
Control pH: If possible, maintain the pH of your aqueous solution in a range that is optimal for the compound's stability. This would need to be determined empirically.
-
Minimize Exposure: Protect solutions from prolonged exposure to light and elevated temperatures.
-
Use of Co-solvents: For in vivo studies, formulations including co-solvents like PEG300 and surfactants like Tween-80 have been used, which can help maintain solubility and stability.[1]
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Solution
This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer or cell culture medium.
1. Preparation of Stock and Working Solutions:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Dilute the stock solution to a final working concentration (e.g., 10 µM) in the aqueous buffer or medium of interest. Ensure the final DMSO concentration is compatible with your analytical method and any downstream applications.
2. Incubation:
- Aliquot the working solution into multiple sterile microcentrifuge tubes for each condition to be tested (e.g., different temperatures: 4°C, 25°C, 37°C).
- Prepare a "time zero" (T=0) sample by immediately processing it as described in step 4.
3. Time Points:
- Incubate the aliquots at the desired temperatures.
- At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each condition for analysis.
4. Sample Analysis:
- Analyze the samples by a validated stability-indicating analytical method, such as HPLC or LC-MS.
- Quantify the peak area of the parent this compound compound.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
- Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
Visualizations
References
Validation & Comparative
Unlocking the Potential of Mutant p53: A Comparative Guide to SCH529074's Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SCH529074's performance in reactivating mutant p53, supported by experimental data. We delve into its mechanism of action across different p53 mutations and compare it with other p53-targeting strategies.
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, but it is mutated in over 50% of human cancers, leading to loss of its protective functions.[1][2] A promising therapeutic strategy is the reactivation of these mutant p53 proteins. This compound is a small molecule that has been identified as an activator of mutant p53.[1][3] This guide details the validation of its mechanism and provides a comparative overview with other approaches.
This compound: A Chaperone for Mutant p53
This compound binds directly to the DNA binding domain (DBD) of various p53 mutants with an affinity of 1-2 μM.[1][2][3] This binding acts in a chaperone-like manner, restoring the wild-type conformation and function to many oncogenic mutant forms of p53.[1][3] A key aspect of its mechanism is the restoration of sequence-specific DNA binding to the promoter regions of p53 target genes, such as p21 and BAX.[1]
Beyond reactivating mutant p53, this compound has a dual function: it also inhibits the HDM2-mediated ubiquitination of wild-type p53, leading to its stabilization.[1][3]
In Vitro Efficacy of this compound across p53 Mutants
Extensive studies have demonstrated this compound's ability to reactivate various p53 mutants, leading to cell cycle arrest, apoptosis, and reduced proliferation in cancer cell lines.
Restoration of Transcriptional Activity
Treatment with this compound has been shown to increase the expression of key p53 target genes involved in cell cycle arrest and apoptosis.
| Cell Line | p53 Status | Treatment | p21 Induction | BAX Induction | PUMA Induction |
| WiDr | R273H | 4 μM this compound (24h) | Significant Increase | Significant Increase | Slight Increase |
| H322 | - | 4 μM this compound (24h) | Significant Increase | Significant Increase | Significant Increase |
| DLD-1 | S241F | 4 μM this compound (24h) | Significant Increase | Significant Increase | Significant Increase |
| H1299 (p53 null) + R273H | Tetracycline-inducible | 4 μM this compound + Doxycycline | Significant Increase | Significant Increase | Significant Increase |
| H1299 (p53 null) + R249S | Tetracycline-inducible | 4 μM this compound + Doxycycline | Significant Increase | Significant Increase | Significant Increase |
| H1299 (p53 null) + R175H | Tetracycline-inducible | 4 μM this compound + Doxycycline | Significant Increase | Significant Increase | Significant Increase |
| H460 | Wild-Type | 4 μM this compound (48h) | Increase | Increase | Not Reported |
Data summarized from Demma, M., et al. (2010).[1]
Inhibition of Cell Proliferation
This compound effectively inhibits the proliferation of various tumor cell lines harboring different p53 mutations, often with greater sensitivity compared to wild-type p53 cells.[1][4]
| Cell Line | Origin | p53 Status | Proliferation EC50 (μM) |
| MDA-MB-468 | Breast Cancer | Mutant (R273H) | 0.85 |
| SKBr-3 | Breast Cancer | Mutant (R175H) | 0.4 |
| WiDr | Colon Cancer | Mutant (R273H) | 0.5 |
| DLD-1 | Colon Cancer | Mutant (S241F) | 0.4 |
Data summarized from Demma, M., et al. (2010).[1]
Induction of Apoptosis
A crucial outcome of p53 reactivation is the induction of programmed cell death in cancer cells.
| Cell Line | p53 Status | Treatment | Apoptosis Induction |
| WiDr | R273H | 4 μM this compound (24h) | Increase in early and late apoptotic cells |
| DLD-1 | S241F | 4 μM this compound (24h) | Increase in early and late apoptotic cells |
| MDA-MB-468 | R273H | 4 μM this compound (24h) | Increase in early and late apoptotic cells |
| H1299 | p53 null | 4 μM this compound (24h) | Generally unaffected |
| H1975 (NSCLC) | R273H | 2-4 μM this compound (24h) | Induction of early and late apoptosis |
| H157 (NSCLC) | p53 null | 2-4 μM this compound (24h) | Induction of early and late apoptosis |
Data from Demma, M., et al. (2010)[1] and Spandidos Publications (2020).[5]
Comparative Landscape: this compound vs. Other p53-Targeting Agents
While direct head-to-head studies are limited, we can compare the mechanism of this compound with other well-known p53 reactivating compounds and MDM2 inhibitors.
| Compound Class | Example(s) | Primary Mechanism of Action | Effect on Mutant p53 | Effect on Wild-Type p53 |
| Chaperone-like | This compound | Binds to mutant p53 DBD, restoring wild-type conformation and function.[1][3] | Reactivates DNA binding and transcriptional activity.[1] | Inhibits HDM2-mediated ubiquitination, leading to stabilization.[1] |
| Covalent Modifiers | PRIMA-1, APR-246 (Eprenetapopt) | Converted to Michael acceptors (e.g., MQ) that covalently bind to cysteines in mutant p53, promoting refolding.[6][7] | Reactivates wild-type function.[8] | Can also bind to wild-type p53.[6] |
| MDM2 Inhibitors | Nutlins (e.g., Nutlin-3) | Inhibit the p53-MDM2 interaction by binding to MDM2's p53-binding pocket.[9][10][11] | Generally, have limited anti-proliferative activity in mutant p53 cells.[9] | Stabilizes and activates p53, leading to cell cycle arrest and apoptosis.[10] |
An in vitro ubiquitination assay showed that both this compound and another small molecule, CP-31398, inhibit HDM2-mediated ubiquitination of p53, whereas PRIMA-1 did not show this effect under the tested conditions.[1] This suggests a distinct mechanistic feature of this compound compared to covalent modifiers.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.
References
- 1. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Synthetic Approaches towards Small Molecule Reactivators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy [frontiersin.org]
- 7. openworks.mdanderson.org [openworks.mdanderson.org]
- 8. Antitumor Effects of PRIMA-1 and PRIMA-1Met (APR246) in Hematological Malignancies: Still a Mutant P53-Dependent Affair? [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of the antitumor effects of an MDM2 inhibitor, nutlin-3, in feline lymphoma cell lines with or without p53 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential binding of p53 and nutlin to MDM2 and MDMX: computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to p53-Dependent Apoptosis Induction: SCH529074 and Alternatives
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of SCH529074 with other p53-reactivating compounds, supported by experimental data.
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. In many cancers, the p53 pathway is inactivated, often through mutations in the TP53 gene itself. Reactivating mutant p53 or enhancing the activity of wild-type p53 is a promising therapeutic strategy. This guide provides a comparative overview of this compound, a small molecule activator of mutant p53, and other notable p53-reactivating compounds, PRIMA-1 and Nutlin-3 (B1677040), focusing on their ability to induce p53-dependent apoptosis.
Mechanism of Action at a Glance
This compound is a potent, orally active p53 activator that binds to the DNA binding domain (DBD) of p53.[1] This binding is thought to act as a chaperone, restoring the wild-type conformation to mutant p53 and thereby its DNA-binding and transcriptional activities.[2] Additionally, this compound has been shown to inhibit the HDM2-mediated ubiquitination of wild-type p53, leading to its stabilization and accumulation.[3]
PRIMA-1 and its analog APR-246 are other small molecules designed to reactivate mutant p53. PRIMA-1 is converted to a reactive intermediate that covalently modifies cysteine residues within the p53 core domain, leading to the restoration of its tumor-suppressive functions and the induction of apoptosis.
Nutlin-3, in contrast, primarily acts on wild-type p53. It is a potent and selective inhibitor of the MDM2-p53 interaction.[4] By binding to the p53-binding pocket of MDM2, Nutlin-3 prevents the degradation of p53, leading to its accumulation and the activation of downstream apoptotic pathways.[4][5]
Comparative Analysis of Apoptosis Induction
The following tables summarize quantitative data on the induction of apoptosis by this compound, PRIMA-1, and Nutlin-3 from various studies. It is important to note that the experimental conditions, including cell lines, compound concentrations, and treatment durations, may vary between studies, making direct comparisons challenging.
Table 1: Induction of Apoptosis by this compound
| Cell Line | p53 Status | Treatment | Percentage of Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity | Reference |
| WiDr (colon) | R273H (mutant) | 4 µM this compound, 24h | ~25% (early + late) | >2-fold | [2] |
| DLD-1 (colon) | S241F (mutant) | 4 µM this compound, 24h | ~30% (early + late) | Not Reported | [2] |
| MB-468 (breast) | R273H (mutant) | 4 µM this compound, 24h | ~20% (early + late) | >2-fold | [2] |
| H1299 (lung) | Null | 4 µM this compound, 24h | No significant increase | No increase | [2] |
| H157 (NSCLC) | Mutant | 2 µM this compound, 24h | Significant increase in early and late apoptosis | Significant increase | [6] |
| A549 (NSCLC) | Wild-type | 4 µM this compound, 24h | Significant increase in early and late apoptosis | Significant increase | [6] |
Table 2: Induction of Apoptosis by PRIMA-1
| Cell Line | p53 Status | Treatment | Effect on Apoptosis | Reference |
| PANC-1 (pancreatic) | R273H (mutant) | PRIMA-1 | Selective induction of apoptosis | [7] |
| BxPC-3 (pancreatic) | Y220C (mutant) | PRIMA-1 | Selective induction of apoptosis | [7] |
| CAPAN-2 (pancreatic) | Wild-type | PRIMA-1 | Less sensitive to apoptosis induction | [7] |
| UMSCC-22A (HNSCC) | R248W (mutant) | PRIMA-1 | Upregulation of BAX and cleavage of caspase-3 | [8] |
Table 3: Induction of Apoptosis by Nutlin-3
| Cell Line | p53 Status | Treatment | Percentage of Apoptotic Cells (Annexin V+) | Effect on Caspase Activity | Reference |
| MM1.S (Multiple Myeloma) | Wild-type | 10 µM Nutlin-3, 48h | ~50% | Activation of caspase-3, -8, and -9 | [5] |
| H929 (Multiple Myeloma) | Wild-type | 10 µM Nutlin-3, 48h | ~40-50% | Activation of caspase-3, -8, and -9 | [5] |
| UOC-B3 (ALL) | Wild-type | 10 µM Nutlin-3 | Time-dependent increase | Cleavage of PARP | [9] |
| EU-6 (ALL) | Wild-type | 10 µM Nutlin-3 | Time-dependent increase | Cleavage of PARP | [9] |
| JHU-O28 (HNSCC) | Wild-type | Nutlin-3 | Dose-dependent increase | Increased Bax expression and caspase-3 cleavage | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the p53-dependent apoptotic pathway and a typical experimental workflow for assessing apoptosis.
Caption: p53-dependent apoptotic pathway and points of intervention.
Caption: General experimental workflow for assessing apoptosis.
Detailed Experimental Protocols
1. Annexin V Apoptosis Assay (Flow Cytometry)
This protocol is for the detection of early and late-stage apoptosis.
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with the desired compound (e.g., this compound) for the specified time.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Analysis:
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are considered early apoptotic. Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
2. Caspase-Glo® 3/7 Assay
This luminescent assay measures caspase-3 and -7 activities.
-
Plate Setup:
-
Seed cells in a white-walled 96-well plate and treat with the desired compounds.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
Mix the contents on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
-
3. Western Blot for p53 and Bax
This protocol allows for the detection of protein expression levels.
-
Cell Lysis:
-
After treatment, wash cells with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Conclusion
This compound is a promising small molecule that effectively induces p53-dependent apoptosis in cancer cells harboring mutant p53, and also in wild-type p53 cells by preventing its degradation.[2][6] Its mechanism of reactivating mutant p53 offers a therapeutic window for cancers that are resistant to conventional therapies due to p53 mutations. In comparison, PRIMA-1 also targets mutant p53, while Nutlin-3 is effective in cancers with wild-type p53 by inhibiting its negative regulator, MDM2.[4][7] The choice of a p53-reactivating agent for research or therapeutic development will largely depend on the p53 status of the cancer being targeted. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these and other novel compounds aimed at harnessing the power of the p53 apoptotic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MDM2 antagonist nutlin-3 is a potent inducer of apoptosis in pediatric acute lymphoblastic leukemia cells with wild-type p53 and overexpression of MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of nutlin-induced apoptosis in multiple myeloma: Evidence for p53-transcription-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MDM2 antagonist nutlin-3 is a potent inducer of apoptosis in pediatric acute lymphoblastic leukemia cells with wild-type p53 and overexpression of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of SCH529074 in Preclinical Xenograft Models: A Guide for Researchers
For researchers and professionals in drug development, this guide provides a comprehensive comparison of the anti-tumor activity of SCH529074 with alternative p53 reactivating compounds in various xenograft models. This analysis is supported by experimental data, detailed protocols, and visualizations of the associated signaling pathways.
This compound is a small molecule activator of the tumor suppressor protein p53. It functions by binding to the DNA binding domain (DBD) of both wild-type and mutant p53, restoring its native conformation and tumor-suppressing functions. This mechanism also inhibits the HDM2-mediated ubiquitination and subsequent degradation of p53, leading to its accumulation and enhanced anti-tumor activity.
Comparative Anti-Tumor Activity in Xenograft Models
The efficacy of this compound has been demonstrated in a colorectal cancer xenograft model using DLD-1 cells, which harbor a mutant p53 (S241F). For a comprehensive evaluation, its performance is compared here with APR-246 (PRIMA-1met), another p53 reactivating compound, which has also been tested in the same xenograft model.
| Compound | Xenograft Model | Cell Line | p53 Status | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition | Reference |
| This compound | Subcutaneous | DLD-1 (Colorectal) | Mutant (S241F) | 30 mg/kg, oral, twice daily | 4 weeks | 43% | [1] |
| This compound | Subcutaneous | DLD-1 (Colorectal) | Mutant (S241F) | 50 mg/kg, oral, twice daily | 4 weeks | 79% | [1] |
| APR-246 (PRIMA-1met) | Subcutaneous | DLD-1 (Colorectal) | Mutant (S241F) | 50 mg/kg, intraperitoneal, daily | 8 days | Significant suppression | [1] |
While a direct head-to-head study is not available, the data suggests that both this compound and APR-246 are effective in suppressing tumor growth in the DLD-1 colorectal cancer model. It is important to note the differences in administration route and treatment duration when comparing these results.
Activity of Other p53 Reactivating Compounds in Xenograft Models
To provide a broader context, the following table summarizes the anti-tumor activity of other p53 reactivating compounds in different xenograft models.
| Compound | Xenograft Model | Cell Line | p53 Status | Dosage and Administration | Outcome | Reference |
| WR-1065 (active metabolite of Amifostine) | Subcutaneous | Hec50co (Endometrial) | Null | Not specified | ~50% tumor growth inhibition | [2] |
| NSC319726 (ZMC1) | Subcutaneous | TOV112D (Ovarian) | Mutant (R175H) | 1 mg/kg | Significant tumor growth inhibition | [3] |
| NSC319726 (ZMC1) | Subcutaneous | H460 (Lung), MDAMB468 (Breast) | Wild-type, Mutant (R273W) | 1 mg/kg | No significant inhibition | [3] |
| PRIMA-1 | Subcutaneous | BT-474, HCC-1428, T47-D (Breast) | Mutant | Not specified | Inhibition of tumor growth | [4] |
Experimental Protocols: DLD-1 Xenograft Model
The following is a generalized protocol for establishing a DLD-1 colorectal cancer xenograft model in nude mice, based on common practices.
1. Cell Culture:
-
DLD-1 cells are cultured in DMEM (Dulbecco's Modified Eagle's Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1]
2. Animal Model:
-
Female athymic nude mice (4-6 weeks old) are typically used.
-
Animals are allowed to acclimatize for at least one week before the experiment.
3. Tumor Cell Implantation:
-
DLD-1 cells are harvested during the exponential growth phase.
-
A suspension of 5 million cells in a volume of 100-200 µL of sterile PBS or culture medium is prepared.
-
The cell suspension is injected subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days.
-
Tumor volume is calculated using the formula: Volume = (width^2 × length)/2.
-
Treatment is typically initiated when tumors reach a palpable size (e.g., 50-100 mm³).
-
For this compound, oral gavage is used for administration. For APR-246, intraperitoneal injection is a common route.[1]
-
A control group receiving a vehicle solution is included in the study design.
5. Endpoint Analysis:
-
At the end of the treatment period, mice are euthanized.
-
Tumors are excised, weighed, and may be processed for further analysis (e.g., histology, western blotting).
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound and its alternatives.
Caption: this compound signaling pathway.
Caption: APR-246 (PRIMA-1met) signaling pathway.
Caption: WR-1065 signaling pathway.
References
- 1. PRIMA-1met (APR-246) inhibits growth of colorectal cancer cells with different p53 status through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PRIMA-1 inhibits growth of breast cancer cells by re-activating mutant p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression Profiles Following SCH529074 Treatment
A Head-to-Head Look at a Novel p53 Reactivator and its Alternatives in Cancer Therapy
For researchers and drug development professionals navigating the landscape of p53-targeted cancer therapies, understanding the precise molecular consequences of novel compounds is paramount. This guide provides a comparative analysis of the gene expression profiles induced by SCH529074, a small molecule activator of mutant p53, in relation to other p53-reactivating agents, namely PRIMA-1 and MDM2 inhibitors. This objective comparison is supported by experimental data to inform preclinical and clinical research decisions.
Mechanism of Action: Restoring Tumor Suppressor Function
This compound is a potent and orally active p53 activator that functions by binding specifically to the DNA binding domain (DBD) of both wild-type and mutant p53.[1] This interaction is believed to act as a molecular chaperone, stabilizing the p53 protein in a conformation that restores its ability to bind to DNA response elements and activate the transcription of target genes.[1] A key consequence of this compound binding is the inhibition of HDM2-mediated ubiquitination, a process that tags p53 for degradation.[1] By preventing this degradation, this compound leads to the accumulation of functional p53, thereby reinstating its tumor-suppressive activities, including cell cycle arrest and apoptosis.[1]
Alternatives to this compound also aim to restore p53 function, albeit through different mechanisms. PRIMA-1 and its analog APR-246 are thought to covalently modify mutant p53, leading to its refolding and the restoration of its transcriptional activity. MDM2 inhibitors, such as Nutlin-3, function by disrupting the interaction between p53 and its negative regulator MDM2, thereby preventing p53 degradation and leading to its activation.
Comparative Gene Expression Analysis
The efficacy of p53-reactivating compounds can be quantitatively assessed by measuring the upregulation of known p53 target genes. The following tables summarize the reported fold changes in the expression of key genes involved in cell cycle arrest and apoptosis following treatment with this compound and its alternatives.
Table 1: Gene Expression Changes Induced by this compound in WiDr Colon Cancer Cells
| Gene | Function | Fold Induction (4µM this compound for 12h) |
| CDKN1A (p21) | Cell Cycle Arrest | ~12 |
| BAX | Apoptosis | ~6 |
| PUMA (BBC3) | Apoptosis | No significant change |
| PMAIP1 (Noxa) | Apoptosis | ~4 |
| PRKCA | Signal Transduction | ~3 |
| TNFRSF10B | Apoptosis | ~3 |
| CCNG2 | Cell Cycle | ~2.5 |
Data synthesized from Demma et al., J Biol Chem, 2010.[1]
Table 2: Comparative Gene Expression Changes with Alternative p53 Activators
| Compound | Gene | Cell Line | Fold Induction |
| PRIMA-1 | CDKN1A (p21) | Huh-7 | >2 |
| PMAIP1 (NOXA) | Huh-7 | >2 | |
| Nutlin-3 (MDM2 Inhibitor) | CDKN1A (p21) | Various | Varies significantly by cell line |
Data synthesized from multiple sources. Direct quantitative comparison is limited by variations in experimental conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of p53 activation by this compound and a typical experimental workflow for analyzing gene expression changes.
Caption: this compound binds to mutant p53, restoring its active conformation and inhibiting MDM2-mediated degradation, leading to the activation of target genes.
Caption: A typical workflow for analyzing gene expression changes following this compound treatment, from cell culture to data analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: WiDr (colon cancer), H322 (lung cancer), and DLD-1 (colon cancer) cells are cultured in appropriate media supplemented with 10% fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing this compound at a final concentration of 4 µM or DMSO as a vehicle control. Cells are incubated for the desired time points (e.g., 4, 8, 12, or 24 hours).
RNA Isolation and cDNA Synthesis
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA concentration and purity are determined using a spectrophotometer.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen) with oligo(dT) primers, following the manufacturer's protocol.
Quantitative Real-Time PCR (qPCR)
-
Reaction Setup: qPCR reactions are prepared using a SYBR Green-based qPCR master mix, cDNA template, and gene-specific forward and reverse primers for the target genes (e.g., CDKN1A, BAX, PUMA) and a housekeeping gene for normalization (e.g., GAPDH).
-
Thermocycling Conditions: A typical qPCR program consists of an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method. The Ct values of the target genes are normalized to the Ct value of the housekeeping gene (ΔCt). The ΔΔCt is then calculated by subtracting the ΔCt of the control group from the ΔCt of the treated group. The fold change in gene expression is determined by 2-ΔΔCt.
Conclusion
This compound effectively reactivates mutant p53 and induces the expression of key p53 target genes involved in cell cycle arrest and apoptosis. While direct comparative transcriptomic data with other p53 activators like PRIMA-1 and MDM2 inhibitors is limited, the available evidence suggests that all three classes of compounds can successfully upregulate canonical p53 target genes. The choice of therapeutic agent may therefore depend on the specific p53 mutation, the tumor type, and the desired cellular outcome. The experimental protocols provided herein offer a framework for researchers to conduct their own comparative studies and further elucidate the nuanced effects of these promising anti-cancer compounds.
References
Validating the Chaperone Activity of SCH529074 on p53 Conformation: A Comparative Guide
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its inactivation is a hallmark of over 50% of human cancers. The majority of p53 mutations occur in its DNA binding domain (DBD), leading to conformational instability and loss of function.[1][2] One therapeutic strategy is to restore the wild-type, functional conformation of mutant p53 using small molecules that act as chaperones. This guide provides a comparative analysis of experimental methods used to validate the chaperone activity of SCH529074, a small molecule designed for this purpose, and compares it with other p53-reactivating compounds.
Mechanism of Action: this compound as a p53 Chaperone
This compound is a small molecule that has been identified to reactivate mutant p53.[1] It functions as a "chaperone" by directly binding to the p53 core DBD.[1] This interaction stabilizes the wild-type conformation of the protein, thereby restoring its ability to bind to specific DNA sequences in the promoter regions of target genes like p21 and BAX, and consequently re-establishing its tumor-suppressive transcriptional activity.[1][3] Furthermore, the binding of this compound to p53 has been shown to inhibit its ubiquitination by HDM2, a key negative regulator of p53.[1]
Caption: Mechanism of this compound action on mutant p53.
Comparative Analysis of p53 Reactivating Compounds
This compound is one of several molecules developed to restore mutant p53 function. The table below compares it with other notable alternatives.
| Compound/Peptide | Mechanism of Action | Target p53 Mutations | Binding Affinity (Ki) | Reference |
| This compound | Binds to p53 DBD, acts as a chaperone to restore wild-type conformation.[1] | Broad range of mutants (e.g., R273H, R175H, S241F).[1][3] | 1–2 μM | [1][4] |
| CP-31398 | Protects p53 core domain from thermal denaturation; mechanism debated.[5] | Various mutants.[5] | Not specified | [5] |
| PRIMA-1 / APR-246 | Covalently binds to cysteine residues in the p53 core domain, restoring wild-type conformation. | Broad range of mutants. | Not specified | [6][7] |
| PhiKan083 | Binds to a mutation-induced surface crevice to stabilize the protein structure.[5][8] | Specifically targets Y220C mutant.[5][8] | Not specified | [5][8] |
| CDB3 (Peptide) | Binds to p53 DBD and acts as a chaperone, similar to this compound.[1][2] | Not specified | Not specified | [1][7] |
Experimental Validation Protocols and Data
Validating the chaperone activity of a compound like this compound requires a multi-faceted approach, combining biochemical, cell-based, and functional assays.
Caption: Experimental workflow for validating p53 chaperone activity.
Direct Binding and Conformational Restoration (In Vitro)
These assays confirm the direct interaction of the compound with p53 and its ability to restore a wild-type conformation.
A. Scintillation Proximity Assay (SPA) for Direct Binding
-
Objective: To demonstrate direct, specific, and saturable binding of this compound to the p53 DBD.
-
Protocol:
-
Recombinant GST-tagged p53 DBD is incubated with glutathione-coupled SPA beads.
-
Radiolabeled [³H]this compound is added at various concentrations.
-
Binding of [³H]this compound to the p53-bead complex brings it in proximity to the scintillant in the beads, generating a light signal that is measured.
-
Specificity is confirmed by competition with unlabeled this compound.
-
To confirm the chaperone mechanism, displacement of bound [³H]this compound is measured after adding a DNA oligonucleotide containing a p53-response element.[1]
-
-
Key Finding: this compound binds specifically to the p53 DBD with an affinity of 1–2 μM and is displaced by cognate DNA, supporting a chaperone mechanism.[1][2]
B. Conformation-Specific Antibody Immunoprecipitation (IP)
-
Objective: To detect a shift from a mutant to a wild-type p53 conformation.
-
Protocol:
-
Recombinant mutant p53 is incubated with either DMSO (control) or this compound.
-
The mixture is then immunoprecipitated using conformation-specific monoclonal antibodies: PAb1620 (recognizes the wild-type epitope) and PAb240 (recognizes the mutant/unfolded epitope).[6][9]
-
The immunoprecipitated proteins are analyzed by Western blotting.
-
-
Key Finding: Treatment with this compound increases the amount of p53 precipitated by PAb1620, indicating a restoration of the wild-type conformation.[1]
Restoration of DNA Binding and Transcriptional Activity (In Cellulo)
These assays validate that the conformationally restored p53 is functional within a cellular context.
A. Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To show that this compound treatment enables mutant p53 to bind to the promoter regions of its target genes in cells.
-
Protocol:
-
Tumor cells harboring mutant p53 (e.g., WiDr cells with R273H) are treated with this compound (e.g., 4 μM) or DMSO.[1]
-
Protein-DNA complexes are cross-linked with formaldehyde.
-
Cells are lysed, and the chromatin is sheared.
-
p53-DNA complexes are immunoprecipitated using an anti-p53 antibody.
-
The cross-links are reversed, and the associated DNA is purified.
-
Quantitative PCR (qPCR) is performed on the purified DNA using primers for the promoter regions of p53 target genes (e.g., p21, BAX).[1][3]
-
-
Key Finding: In this compound-treated cells, there is a significant enrichment of p21 and BAX promoter DNA in the p53 immunoprecipitates, demonstrating restored promoter-specific DNA binding.[1]
B. Western Blot for p53 Target Gene Expression
-
Objective: To confirm that the restored DNA binding leads to increased expression of p53 target proteins.
-
Protocol:
-
Key Finding: this compound treatment leads to a significant increase in the protein levels of p21, PUMA, and Bax in mutant p53-expressing cells.[1][4]
Validation of Biological Outcomes
These assays demonstrate that the reactivation of p53 by this compound leads to tumor-suppressive biological effects.
A. Cell Viability and Apoptosis Assays
-
Objective: To measure the effect of p53 reactivation on cancer cell survival.
-
Protocols:
-
Cell Viability (MTT Assay): Cells are treated with varying concentrations of this compound for a set period (e.g., 24 hours). MTT reagent is added, and the resulting formazan (B1609692) product, proportional to the number of viable cells, is measured spectrophotometrically.
-
Apoptosis (Annexin V Staining): Treated cells are stained with Annexin V (detects early apoptosis) and propidium (B1200493) iodide (detects late apoptosis/necrosis) and analyzed by flow cytometry.[3]
-
-
Key Finding: this compound significantly reduces cell viability and induces apoptosis in a dose-dependent manner in cancer cells with mutant p53, with less effect on p53 wild-type or null cells at similar concentrations.[4][10]
| Cell Line | p53 Status | This compound (4 μM) Effect | Reference |
| H157 | Mutant | ~75-80% reduction in cell viability.[4] | [4] |
| H1975 | Mutant | Significant induction of early and late apoptosis.[4] | [4] |
| A549 | Wild-Type | ~32% reduction in cell viability.[4] | [4] |
| WiDr | R273H Mutant | Induction of apoptosis.[3] | [1][3] |
| HCT116 | Wild-Type | Significant induction of early and late apoptosis.[4] | [4] |
Conclusion
The validation of this compound as a p53 chaperone relies on a robust sequence of experiments. Evidence from direct binding assays confirms its physical interaction with the p53 DBD.[1] Conformation-specific antibody assays, both in vitro and in cellulo, demonstrate its ability to restore the protein to a wild-type fold.[1] Crucially, ChIP and Western blot analyses show this restored p53 is functional, capable of binding to target gene promoters and inducing their expression.[1][3] Finally, functional assays confirm that this restored activity translates into desired anti-cancer effects, namely, cell cycle arrest and apoptosis.[4][10] Compared to other p53-reactivating agents, this compound's validation is well-documented through this comprehensive experimental workflow, establishing its mechanism as a direct-binding chaperone for mutant p53.
References
- 1. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small molecule compounds targeting the p53 pathway: are we finally making progress? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer therapeutic approach based on conformational stabilization of mutant p53 protein by small peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Small Molecule Reacts with the p53 Somatic Mutant Y220C to Rescue Wild-type Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational Altered p53 as an Early Marker of Oxidative Stress in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to Small Molecule p53 Activators: SCH529074 in Focus
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a pivotal role in cellular homeostasis, orchestrating responses to a variety of stress signals to prevent malignant transformation. Its inactivation, a hallmark of a vast number of human cancers, has spurred the development of therapeutic strategies aimed at restoring its function. Small molecules that activate p53 signaling have emerged as a promising class of anti-cancer agents. This guide provides a detailed comparison of SCH529074 with other prominent small molecule p53 activators, including Nutlin-3, PRIMA-1, RITA, and Tenovin-6, with a focus on their mechanisms of action, supported by experimental data.
Overview of p53 Activation Strategies
Small molecule p53 activators can be broadly categorized based on their mechanism of action. Some, like Nutlin-3, prevent the degradation of wild-type p53 by inhibiting its interaction with the E3 ubiquitin ligase MDM2. Others, such as PRIMA-1, aim to restore the wild-type conformation and function to mutant p53 proteins. A third class, exemplified by RITA, directly binds to p53 and prevents its interaction with negative regulators. Finally, compounds like Tenovin-6 activate p53 indirectly by inhibiting sirtuins. This compound represents a unique approach by directly binding to the p53 DNA-binding domain (DBD), stabilizing both wild-type and mutant p53, and inhibiting MDM2-mediated ubiquitination.[1][2][3]
Quantitative Comparison of p53 Activators
The following tables summarize the in vitro efficacy of this compound and other selected small molecule p53 activators across various cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line, assay conditions, and duration of treatment.
Table 1: this compound and MDM2-p53 Interaction Inhibitors
| Compound | Mechanism of Action | Cell Line | p53 Status | IC50/EC50/Ki | Reference |
| This compound | Binds p53 DBD, chaperone for mutant p53, inhibits MDM2-mediated ubiquitination | p53 DBD | N/A | Ki: 1-2 µM | [1] |
| H157, H1975, H322 (NSCLC) | Mutant | Reduces viability to 20-25% at 4 µM | [1] | ||
| A549 (NSCLC) | Wild-Type | Reduces viability to 68% at 4 µM | [1] | ||
| Nutlin-3 | Inhibits MDM2-p53 interaction | MDM2 | N/A | IC50: 90 nM (in vitro) | |
| A549 (NSCLC) | Wild-Type | IC50: 17.68 ± 4.52 µM | |||
| A549-920 (NSCLC) | p53 deficient | IC50: 33.85 ± 4.84 µM | |||
| CRL-5908 (NSCLC) | Mutant | IC50: 38.71 ± 2.43 µM | |||
| OSA, T778 (Sarcoma) | Wild-Type, MDM2 amplified | IC50: 527-658 nM | |||
| RITA | Binds p53 N-terminus, inhibits p53-MDM2 interaction | HCT116 (Colon) | Wild-Type | IC50 < 3 µM |
Table 2: Mutant p53 Reactivators and Sirtuin Inhibitors
| Compound | Mechanism of Action | Cell Line | p53 Status | IC50 | Reference |
| PRIMA-1 | Covalently modifies mutant p53 | BT-474, HCC-1428, T47-D (Breast) | Mutant | Dose-dependent loss of viability (0-50 µM) | |
| BE-2C (Neuroblastoma) | Mutant | IC50: 58.8 ± 10.72 µM | |||
| CHP212 (Neuroblastoma) | Mutant | IC50: 24.2 ± 7.02 µM | |||
| Tenovin-6 | Inhibits SIRT1, SIRT2, and SIRT3 | SIRT1 | N/A | IC50: 21 µM | [4][5] |
| SIRT2 | N/A | IC50: 10 µM | [4][5] | ||
| SIRT3 | N/A | IC50: 67 µM | [4][5] | ||
| 92.1, Mel 270, Omm 1, Omm 2.3 (Uveal Melanoma) | N/A | IC50: 9.62-14.58 µM | [4] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms by which these small molecules activate p53 are illustrated in the following diagrams.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
Independent Verification of SCH529074's Effect on HDM2 Interaction: A Comparative Guide
This guide provides an objective comparison of the small molecule SCH529074 and its effect on the human double minute 2 (HDM2) protein interaction, benchmarked against other known inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: this compound vs. Direct HDM2 Inhibitors
This compound is a small molecule activator of the tumor suppressor protein p53.[1][2][3][4] It functions by binding directly to the DNA binding domain (DBD) of both wild-type and mutant p53, restoring its transcriptional activity.[1][3][4][5] A key consequence of this interaction is the inhibition of HDM2-mediated ubiquitination of p53, which leads to p53 stabilization and accumulation.[1][3] Unlike direct HDM2 inhibitors, this compound does not block the p53-binding pocket of HDM2. Instead, it is believed to induce conformational changes in p53 that make it a less favorable substrate for HDM2-mediated degradation.
In contrast, other small molecules, such as Nutlins, benzodiazepinediones, and spiro-oxindoles, are direct inhibitors of the p53-HDM2 interaction.[6] These compounds typically bind to the hydrophobic pocket on HDM2 that is responsible for recognizing and binding the transactivation domain of p53.[7][8] By occupying this pocket, they competitively inhibit the binding of p53, leading to its stabilization and the activation of p53-dependent signaling pathways.
Comparative Efficacy of HDM2 Interaction Inhibitors
The following table summarizes the quantitative data for this compound and a selection of alternative small molecules that modulate the p53-HDM2 pathway. It is important to note that the assays used to determine these values differ, which can influence the absolute numbers. Therefore, a direct comparison of potency should be made with caution.
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| This compound | p53 DNA Binding Domain | Ubiquitination Assay | - | [1][3] |
| Nutlin-3a | HDM2 | TR-FRET | IC50: 90 nM | [7] |
| FP | Ki: 160 nM | |||
| MI-219 | HDM2 | TR-FRET | Ki: 5 nM | |
| TDP521252 | HDM2 | ELISA | IC50: 1.2 µM | |
| TDP665759 | HDM2 | ELISA | IC50: 0.18 µM |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Ubiquitination Assay
This assay is used to assess the ability of a compound to inhibit the E3 ubiquitin ligase activity of HDM2 towards p53.
Materials:
-
Recombinant human HDM2 protein
-
Recombinant human p53 protein
-
Ubiquitin-activating enzyme (E1)
-
Ubiquitin-conjugating enzyme (E2)
-
Ubiquitin
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Test compound (e.g., this compound)
-
Anti-p53 antibody
-
Anti-ubiquitin antibody
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
Procedure:
-
Prepare a reaction mixture containing HDM2, p53, E1, E2, ubiquitin, and ATP in the assay buffer.
-
Add the test compound at various concentrations to the reaction mixture. A DMSO control should be included.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-p53 antibody to detect total p53 levels and an anti-ubiquitin antibody to detect ubiquitinated p53.
-
Develop the blot using a suitable detection method (e.g., chemiluminescence).
-
Quantify the band intensities to determine the extent of p53 ubiquitination in the presence and absence of the test compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This high-throughput assay is commonly used to screen for inhibitors of the p53-HDM2 protein-protein interaction.[9]
Materials:
-
GST-tagged HDM2 protein
-
Biotinylated p53 peptide (corresponding to the HDM2-binding domain)
-
Europium-labeled anti-GST antibody (Donor fluorophore)
-
Streptavidin-conjugated Allophycocyanin (APC) or other suitable acceptor fluorophore
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compound (e.g., Nutlin-3a)
-
384-well microplates
Procedure:
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Add a pre-mixed solution of GST-HDM2 and biotinylated p53 peptide to the wells.
-
Incubate at room temperature for a specified time (e.g., 30-60 minutes) to allow for protein-protein interaction and compound binding.
-
Add a pre-mixed solution of the Europium-labeled anti-GST antibody and Streptavidin-APC.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) in the dark.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the results against the compound concentration to determine the IC50 value.
Fluorescence Polarization (FP) Assay
This assay measures the disruption of the p53-HDM2 interaction by monitoring changes in the polarization of fluorescently labeled p53 peptide.
Materials:
-
Recombinant HDM2 protein
-
Fluorescently labeled p53 peptide (e.g., with FITC or TAMRA)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 mM NaCl, 0.1 mg/ml BSA, 1 mM DTT)
-
Test compound
-
Black microplates
Procedure:
-
Add the test compound at various concentrations to the wells of a black microplate.
-
Add a solution of the fluorescently labeled p53 peptide to the wells.
-
Add a solution of the HDM2 protein to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
Plot the change in fluorescence polarization against the compound concentration to determine the IC50 or Ki value.
Visualizations
Signaling Pathway of p53 Regulation by HDM2
Caption: The p53-HDM2 autoregulatory feedback loop.
Experimental Workflow for TR-FRET Assay
Caption: A typical workflow for a TR-FRET based p53-HDM2 interaction assay.
Logical Relationship of Inhibitor Action
Caption: Contrasting mechanisms of p53 stabilization by this compound and direct HDM2 inhibitors.
References
- 1. This compound, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule inhibitors of the p53-HDM2 interaction for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization and Optimization of a Novel Protein–Protein Interaction Biosensor High-Content Screening Assay to Identify Disruptors of the Interactions Between p53 and hDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acylpolyamine Inhibitors of HDM2 and HDMX Binding to p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of SCH529074: A Guide for Laboratory Professionals
All laboratory personnel must treat SCH529074 as a potentially hazardous chemical waste.[1] Disposal procedures should always be conducted in accordance with institutional policies and local regulations. Consultation with your institution's Environmental Health and Safety (EHS) office is mandatory before proceeding with any disposal protocol.
Key Chemical and Safety Data
A summary of the known properties of this compound is provided below. The absence of comprehensive hazard data underscores the need for cautious handling and disposal.
| Property | Data |
| Chemical Name | N³-[2-[[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-N¹,N¹-dimethyl-1,3-propanediamine |
| Molecular Formula | C₃₁H₃₆Cl₂N₆ |
| Molecular Weight | 563.6 g/mol |
| Physical Form | Crystalline solid |
| Solubility | DMF: 33 mg/mL, DMSO: 25 mg/mL, Ethanol (B145695): 33 mg/mL |
| Storage | Store at -20°C |
Experimental Protocols Referenced
The disposal procedures outlined below are based on established guidelines for the management of laboratory chemical waste from various academic and safety institutions.[1][2][3][4][5][6] These protocols are designed to minimize risk to personnel and the environment.
Step-by-Step Disposal Procedures for this compound
1. Waste Identification and Classification:
-
Treat all forms of this compound waste as hazardous chemical waste.[1][2] This includes:
-
Unused or expired pure compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated Personal Protective Equipment (PPE) (e.g., gloves, lab coats).
-
Materials used for spill cleanup.
-
2. Waste Segregation:
-
Solid Waste:
-
Collect solid this compound waste, including contaminated PPE and labware, in a designated, leak-proof container lined with a heavy-duty plastic bag.[6]
-
Ensure the container is clearly labeled as "Hazardous Waste" and specifies the contents (e.g., "Solid this compound Waste").
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a dedicated, shatter-resistant, and chemically compatible container (plastic is often preferred).[2][7]
-
Do not mix with other incompatible waste streams. For instance, keep halogenated and non-halogenated solvent waste separate.[8][9]
-
The container must have a secure, screw-top cap and be kept closed except when adding waste.[2][4][6]
-
Label the container with a hazardous waste tag detailing all constituents and their approximate concentrations.
-
3. Waste Storage (Satellite Accumulation Area):
-
Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][4]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[5]
-
Ensure secondary containment is used for all liquid waste containers to prevent spills.[5][6]
-
Store incompatible waste types separately within the SAA to prevent accidental reactions. For example, store acids and bases separately.[4]
4. Arranging for Disposal:
-
Do not dispose of this compound down the drain or in the regular trash. [1][2][3] This is a critical safety and environmental compliance requirement.
-
Contact your institution's EHS office to schedule a pickup for your hazardous waste.[1][2]
-
Follow all institutional procedures for waste pickup requests, ensuring all containers are properly labeled and sealed.
5. Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (such as ethanol or another solvent in which it is soluble).[1]
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[10] Subsequent rinses may be permissible for drain disposal depending on institutional policy, but it is safest to collect all rinsates as hazardous waste.
-
After triple-rinsing, deface or remove all hazardous labels from the container before disposing of it as regular laboratory glass or plastic waste.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. essex.ac.uk [essex.ac.uk]
- 10. olseh.iisc.ac.in [olseh.iisc.ac.in]
Essential Safety and Handling Protocol for SCH529074
Disclaimer: A specific Safety Data Sheet (SDS) for SCH529074 is not publicly available. This guide is based on established safety protocols for handling potent, non-radiolabeled small molecule compounds in a laboratory setting. Researchers must conduct a risk assessment prior to handling and adhere to all institutional and national safety regulations.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
The appropriate level of PPE is critical to mitigate the risks of exposure when handling potent compounds like this compound, particularly in powder form. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a fit-tested N95 respirator within a certified chemical fume hood.[1][2] - Disposable solid-front gown with tight-fitting cuffs.[3] - Double-gloving with chemotherapy-rated nitrile gloves.[2][3][4] - Disposable sleeve covers. - Safety goggles (if not using a full-face respirator).[5] | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential to prevent exposure.[3] |
| Solution Preparation | - Certified chemical fume hood or other ventilated enclosure. - Laboratory coat. - Safety glasses with side shields or chemical splash goggles.[3][5] - Single pair of chemical-resistant nitrile gloves.[2] | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains. Engineering controls are the primary means of protection.[3] |
| In Vitro / In Vivo Dosing | - Laboratory coat. - Safety glasses. - Appropriate chemical-resistant gloves for the solvent and compound. | Focus on preventing skin and eye contact. The specific procedure will dictate the required level of containment. |
Experimental Protocol: Safe Handling of this compound
This step-by-step protocol outlines the essential procedures for the safe handling of this compound from receipt to disposal.
1. Pre-Handling and Preparation:
-
Consult Safety Information: Review all available safety information and conduct a thorough risk assessment for the planned procedures.
-
Prepare Work Area: Ensure a certified chemical fume hood is used for all manipulations of powdered this compound.[3] Decontaminate the work surface before and after use.
-
Assemble Materials: Gather all necessary equipment, including appropriate PPE, spill kit, and designated waste containers.
2. Donning PPE:
-
Follow a strict donning procedure to ensure complete protection. This typically involves putting on shoe covers, gown, hair cover, mask/respirator, safety goggles, and finally, gloves (double-gloving for powder handling).
3. Handling and Experimentation:
-
Weighing: Tare the balance with a weigh boat inside the fume hood. Carefully add the powdered this compound to the weigh boat using a spatula. Avoid creating dust.
-
Dissolving: Add the solvent to the vessel containing the powdered compound within the fume hood. Ensure the container is securely capped before removing it from the fume hood.
-
Performing the Experiment: Conduct all experimental procedures with the potential for aerosol or splash generation within a certified fume hood or other appropriate containment device.
4. Decontamination and Cleaning:
-
Wipe down all equipment and work surfaces with an appropriate deactivating solution (e.g., 70% ethanol (B145695) followed by a suitable laboratory detergent).
-
Dispose of all cleaning materials as hazardous waste.
5. Doffing PPE:
-
Remove PPE in the correct sequence to avoid self-contamination. A common doffing sequence is to first remove the outer pair of gloves, followed by the gown and sleeve covers, then the remaining PPE, with the respirator and inner gloves being last.
6. Waste Disposal:
-
Segregation: All materials contaminated with this compound are considered hazardous waste.[6] This includes gloves, gowns, pipette tips, weigh boats, and excess compound.
-
Containment: Collect all solid waste in a designated, sealed, and clearly labeled hazardous waste container.[3] Liquid waste should be collected in a separate, sealed, and labeled container.
-
Labeling: All waste containers must be labeled as "Hazardous Waste" and include the name of the compound.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local and national regulations.[7][8][9]
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. benchchem.com [benchchem.com]
- 4. pppmag.com [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. Pharmaceutical Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 8. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 9. Pharmaceutical Waste | Environmental Health and Safety | University of Houston [uh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
